molecular formula C40H49N5O14S B8106109 N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Cat. No.: B8106109
M. Wt: 855.9 g/mol
InChI Key: FBQKQKSBWTUJSU-UHFFFAOYSA-N
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Description

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a useful research compound. Its molecular formula is C40H49N5O14S and its molecular weight is 855.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N5O14S/c41-44-42-8-12-52-16-20-56-21-17-53-13-9-45(10-14-54-18-22-57-24-23-55-19-15-51-11-7-37(48)49)39(60)43-28-1-4-32-31(25-28)38(50)59-40(32)33-5-2-29(46)26-35(33)58-36-27-30(47)3-6-34(36)40/h1-6,25-27,46-47H,7-24H2,(H,43,60)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQKQKSBWTUJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N5O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the bifunctional linker, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. This versatile molecule is of significant interest in bioconjugation, proteomics, and drug discovery, particularly for its role in "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a heterobifunctional molecule that incorporates three key components: an azide (B81097) group for bioorthogonal conjugation, a fluorescein (B123965) moiety for fluorescent detection, and a carboxylic acid for covalent linkage to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.

Below is a summary of the key chemical properties for this compound and its closely related analogue, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 2100306-72-5[1][2]
Molecular Formula C40H49N5O14S[1]
Molecular Weight 855.91 g/mol [1]
Purity Typically ≥95%
Appearance Pale yellow to yellow solid or oil
Storage Conditions -20°C, protected from light and moisture

Table 2: Chemical Properties of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

PropertyValue
CAS Number 2100306-50-9[3]
Molecular Formula C38H45N5O13S[3]
Molecular Weight 811.9 g/mol [3]
Purity Typically ≥98%[3]
Appearance Pale yellow solid
Storage Conditions -20°C, protected from light and moisture[3]

Key Applications

The unique tripartite structure of this compound makes it a valuable tool in a variety of research and development applications:

  • Bioconjugation and Fluorescent Labeling: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds. The azide group can then be used for subsequent "click chemistry" reactions to attach the fluorescently labeled molecule to another molecule of interest containing a compatible alkyne or cyclooctyne (B158145) group. This allows for the specific and efficient fluorescent labeling of biomolecules.[4][5]

  • Click Chemistry: This molecule is a key reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions are highly specific and can be performed in complex biological media, making them ideal for labeling biomolecules in vitro and on the surface of living cells.[4][6]

  • PROTAC Development: As a PROTAC linker, this compound can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The fluorescent properties of the linker can aid in the characterization and visualization of the resulting PROTAC molecule.[7]

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the use of this compound in bioconjugation and click chemistry.

Protocol 1: Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a primary amine-containing molecule, such as a protein.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in an appropriate buffer or water immediately before use.

  • Activation of Carboxylic Acid:

    • In a suitable reaction vessel, combine the this compound stock solution with an activation buffer (e.g., MES buffer, pH 6.0).

    • Add a molar excess of EDC and NHS/sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated linker solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule should be optimized based on the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized molecule (from Protocol 1) to a molecule containing a terminal alkyne.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide- and alkyne-containing molecules in a suitable solvent.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/t-butanol for TBTA, water for THPTA).

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule in the reaction buffer.

    • Add the copper ligand to the reaction mixture, followed by the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, or as needed for complete reaction. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting fluorescently labeled conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted starting materials.

Visualizations

The following diagrams illustrate the conceptual workflows for the application of this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Conjugation cluster_click Step 3: Click Chemistry Linker N-(Azido-PEG3)-N- Fluorescein-PEG4-acid ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Protein Amine-containing Protein (Target) LabeledProtein Azide-Fluorescein Labeled Protein Protein->LabeledProtein Conjugation FinalConjugate Fluorescently Labeled Conjugate AlkyneMolecule Alkyne-modified Molecule AlkyneMolecule->FinalConjugate CuAAC or SPAAC PROTAC_Workflow cluster_components PROTAC Components cluster_synthesis PROTAC Synthesis cluster_protac Resulting PROTAC cluster_application Application POI_Ligand Protein of Interest (POI) Ligand Synthesis Chemical Synthesis (e.g., Amide coupling, Click chemistry) POI_Ligand->Synthesis E3_Ligand E3 Ligase Ligand E3_Ligand->Synthesis Linker N-(Azido-PEG3)-N- Fluorescein-PEG4-acid Linker->Synthesis PROTAC Fluorescent PROTAC Molecule Synthesis->PROTAC TernaryComplex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex Visualization Visualization and Characterization via Fluorescein Tag PROTAC->Visualization Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

References

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Structure, Functionality, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, functional groups, and applications of the bifunctional linker, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. This reagent is a valuable tool in bioconjugation, chemical biology, and drug development, enabling the connection of molecules of interest with a fluorescent reporter group for visualization and detection.

Core Structure and Functional Groups

This compound is a heterobifunctional molecule that incorporates three key chemical entities: an azide (B81097) group, a fluorescein (B123965) dye, and a carboxylic acid, all connected through flexible polyethylene (B3416737) glycol (PEG) linkers.

Chemical Structure:

O=C(CCOCCOCCOCCOCCN(C(NC1=CC2=C(C=C1)C3(OC2=O)C4=C(C=C(O)C=C4)OC3=O)S)CCOCCOCCOCCN=[N+]=[N-])O

Key Functional Groups:

  • Azide Group (-N3): This functional group is paramount for "click chemistry," a set of biocompatible and highly efficient reactions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.[1] This allows for the specific and covalent attachment of the fluorescein probe to alkyne-modified biomolecules.

  • Fluorescein: A widely used and well-characterized green fluorescent dye. It serves as the reporter moiety in this molecule, enabling the detection and quantification of the labeled target through fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

  • Carboxylic Acid (-COOH): This functional group provides a reactive handle for conjugation to primary amines (-NH2) present in biomolecules such as proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides. In the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), the carboxylic acid forms a stable amide bond.[2]

  • Polyethylene Glycol (PEG) Linkers (PEG3 and PEG4): The two PEG chains (one with three and the other with four ethylene (B1197577) glycol units) impart several advantageous properties. They increase the overall hydrophilicity and water solubility of the molecule and the resulting conjugate.[2] Furthermore, the flexible PEG linkers provide spatial separation between the conjugated biomolecule and the fluorescein dye, which can help to minimize steric hindrance and potential quenching of the fluorescence.

Quantitative Data

Precise quantitative data for this compound is not extensively published. However, data from structurally similar fluorescein-PEG derivatives provide a reliable estimate of its spectral properties.

PropertyValue (Estimated)Source
Molecular Formula C40H49N5O14S
Molecular Weight 855.91 g/mol
CAS Number 2100306-72-5
Excitation Maximum (λex) ~494 nm
Emission Maximum (λem) ~517 nm
Quantum Yield Not specified; typically high for fluorescein derivatives
Extinction Coefficient Not specified; typically high for fluorescein derivatives

Experimental Protocols & Applications

The dual functionality of this compound allows for its use in a variety of bioconjugation strategies. The choice of protocol depends on the available functional groups on the target molecule.

Labeling of Alkyne-Modified Biomolecules via Click Chemistry (CuAAC)

This protocol is suitable for labeling biomolecules that have been metabolically, enzymatically, or synthetically functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • This compound.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) catalyst and minimize biomolecule damage.

  • Degassing equipment (optional but recommended).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in an appropriate buffer.

    • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

    • Prepare stock solutions of CuSO4, the copper ligand, and sodium ascorbate (B8700270) in water. The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified biomolecule with a molar excess of this compound.

    • Add the copper ligand to the reaction mixture, followed by the CuSO4 solution.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature. Protect the reaction from light to prevent photobleaching of the fluorescein dye.

  • Purification:

    • Remove unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

Labeling of Amine-Containing Biomolecules via Amide Bond Formation

This protocol is designed for labeling biomolecules with accessible primary amines, such as proteins.

Materials:

  • Amine-containing biomolecule (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Quenching buffer (e.g., Tris or glycine).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the amine-containing biomolecule in an amine-free buffer at a suitable concentration.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer or water.

  • Activation of Carboxylic Acid:

    • In a separate tube, react this compound with a molar excess of EDC and NHS (or Sulfo-NHS) in an appropriate buffer (pH 4.5-7.2) for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound to the solution of the amine-containing biomolecule. The reaction is most efficient at a pH of 7-8.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer to consume any unreacted NHS esters.

    • Purify the fluorescently labeled biomolecule from excess reagents using size-exclusion chromatography or dialysis.

Experimental Workflows and Visualizations

The versatility of this compound allows for its integration into various experimental workflows. Below are examples of its application in cellular imaging.

Workflow for Labeling and Imaging of Alkyne-Modified Cellular Proteins

This workflow outlines the steps for metabolically incorporating an alkyne-containing amino acid into newly synthesized proteins, followed by fluorescent labeling using this compound and subsequent imaging.

G cluster_0 Cell Culture & Metabolic Labeling cluster_1 Cell Fixation & Permeabilization cluster_2 Click Chemistry Labeling cluster_3 Fluorescence Microscopy A Seed cells and culture overnight B Replace with methionine-free medium A->B C Add alkyne-containing amino acid analog (e.g., L-homopropargylglycine) B->C D Incubate for protein synthesis and incorporation C->D E Wash cells with PBS D->E F Fix cells (e.g., with 4% paraformaldehyde) E->F G Permeabilize cells (e.g., with 0.1% Triton X-100) F->G H Prepare click reaction cocktail: - this compound - CuSO4 - Copper Ligand - Sodium Ascorbate G->H I Add click cocktail to fixed and permeabilized cells H->I J Incubate at room temperature, protected from light I->J K Wash cells to remove excess reagents J->K L Mount coverslips on microscope slides K->L M Image cells using a fluorescence microscope (Excitation: ~494 nm, Emission: ~517 nm) L->M

Workflow for Labeling and Imaging Alkyne-Modified Proteins
Logical Relationship of Functional Groups and Applications

This diagram illustrates the relationship between the functional groups of this compound and their primary applications in bioconjugation.

G cluster_0 This compound cluster_1 Reaction Chemistry cluster_2 Target Biomolecule Functional Group cluster_3 Application Molecule Azide (-N3) Fluorescein Carboxylic Acid (-COOH) Click Click Chemistry (CuAAC / SPAAC) Molecule:f0->Click Amide Amide Bond Formation Molecule:f2->Amide Fluor Fluorescence Molecule:f1->Fluor Alkyne Alkyne (-C≡CH) Click->Alkyne Amine Primary Amine (-NH2) Amide->Amine Detection Detection & Imaging Fluor->Detection Labeling Fluorescent Labeling Alkyne->Labeling Amine->Labeling Labeling->Detection

Functional Groups and Their Applications

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its trifunctional nature allows for flexible conjugation strategies to fluorescently label a wide range of biomolecules. The incorporation of PEG linkers enhances its solubility and biocompatibility, making it suitable for applications in complex biological systems. This guide provides a foundational understanding of its structure, properties, and common experimental protocols to facilitate its effective use in research and development.

References

An In-depth Technical Guide to the Mechanism and Application of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a heterobifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and drug discovery. Its precisely engineered structure, featuring an azide (B81097) group for 'click' chemistry, a fluorescein (B123965) moiety for sensitive detection, and a carboxylic acid for amide bond formation, enables the versatile assembly of complex biomolecular architectures. The polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and provide spatial separation between conjugated molecules. This guide elucidates the core mechanisms of action of this compound, provides detailed experimental protocols for its application, presents quantitative data, and visualizes key workflows and pathways to empower researchers in its effective utilization, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: A Trifunctional Approach to Bioconjugation

The "mechanism of action" of this compound is not biological but chemical, defined by the reactivity of its three key functional groups. This molecule acts as a versatile and flexible bridge, enabling the covalent linkage of different molecular entities.

  • Azide Group (N₃): This moiety is the linchpin for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction with terminal alkynes to form a stable 1,4-disubstituted triazole linkage. This reaction is highly efficient but requires a copper catalyst, which can have cytotoxic effects in living systems.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative to CuAAC that utilizes strained cyclooctynes (e.g., DBCO, BCN).[] The inherent ring strain of the cyclooctyne (B158145) drives the reaction with the azide, making it ideal for applications in live-cell imaging and in vivo studies.[]

  • Fluorescein Moiety: A widely used fluorophore that allows for the tracking and visualization of the molecule and its conjugates.[2] Its excitation and emission maxima are in the visible spectrum, making it compatible with standard fluorescence microscopy and detection instrumentation.[3] This fluorescent tag is invaluable for confirming conjugation, assessing cellular uptake, and visualizing the subcellular localization of the conjugated species.

  • Carboxylic Acid (-COOH): This functional group enables the conjugation to primary amines (-NH₂) through the formation of a stable amide bond.[2] This reaction typically requires activation with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU.[2][4]

  • PEG Linkers (PEG3 and PEG4): The polyethylene glycol chains (with 3 and 4 ethylene (B1197577) glycol units, respectively) confer several advantageous properties. They increase the overall hydrophilicity and aqueous solubility of the molecule and its conjugates.[2] Furthermore, they act as flexible spacers, minimizing steric hindrance between the conjugated molecules and allowing them to adopt optimal conformations for biological activity.[5]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for experimental design and characterization.

PropertyValueReference(s)
Molecular Formula C₄₀H₄₉N₅O₁₄S[6]
Molecular Weight 855.91 g/mol [6]
CAS Number 2100306-72-5[6]
Purity Typically ≥95%[3][7]
Appearance Solid
Solubility Soluble in DMSO, DMF
Fluorescein Excitation Max. ~494 nm
Fluorescein Emission Max. ~517 nm
Storage Conditions -20°C, protect from light

Key Applications and Signaling Pathways

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9]

The fluorescein tag on the linker allows for the visualization and tracking of the PROTAC molecule, providing insights into its cellular uptake, distribution, and engagement with the target protein.

Below is a diagram illustrating the general mechanism of PROTAC action.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC Fluorescent PROTAC (e.g., using this compound) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow start Start step1 Step 1: Amide Coupling Activate carboxylic acid of the linker. React with amine-functionalized E3 Ligase Ligand. start->step1 intermediate Intermediate: E3 Ligase Ligand-Linker-Fluorescein-Azide step1->intermediate step2 Step 2: Click Chemistry (CuAAC or SPAAC) React azide of the intermediate with an alkyne-functionalized Protein of Interest (POI) Ligand. intermediate->step2 final_product Final Product: Fluorescent PROTAC step2->final_product purification Purification (e.g., HPLC) final_product->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end Live_Cell_Imaging_Workflow Live-Cell Imaging Workflow for Fluorescent PROTACs start Start cell_plating Cell Plating Seed cells in a glass-bottom imaging plate. start->cell_plating protac_treatment PROTAC Treatment Add fluorescent PROTAC at varying concentrations. Include vehicle control (DMSO). cell_plating->protac_treatment time_lapse Time-Lapse Microscopy Acquire images over time (e.g., 4-24h) using a confocal or high-content microscope with environmental control. protac_treatment->time_lapse image_analysis Image Analysis Segment cells and quantify fluorescence intensity per cell at each time point. time_lapse->image_analysis data_analysis Data Analysis Normalize fluorescence to t=0. Generate degradation curves (Intensity vs. Time). Calculate DC₅₀ and Dₘₐₓ. image_analysis->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: Solubility, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, stability, and common applications of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. This heterobifunctional molecule is a valuable tool in bioconjugation, chemical biology, and drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) and fluorescent labeling for imaging applications.

Chemical Properties and Structure

This compound is a complex organic molecule that incorporates three key functional components: an azide (B81097) group for "click chemistry," a fluorescein (B123965) moiety for fluorescent detection, and a carboxylic acid for conjugation to amine-containing molecules. These components are linked by polyethylene (B3416737) glycol (PEG) spacers, which enhance solubility and provide flexibility.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2100306-72-5[1][2][3]
Molecular Formula C40H49N5O14S[2]
Molecular Weight 855.91 g/mol [2]
Appearance Orange/Yellow Solid[4]
Excitation Maximum ~494 nm[5][6]
Emission Maximum ~517 nm[5][6]

Solubility

The presence of the hydrophilic PEG chains significantly enhances the aqueous solubility of the molecule.[1][2][7][8][9][10] The fluorescein and the organic backbone contribute to its solubility in polar organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water / Aqueous Buffers SolubleThe PEG chains impart hydrophilicity. Solubility may be pH-dependent due to the carboxylic acid.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions of this type of molecule.[4]
Dimethylformamide (DMF) SolubleAnother suitable organic solvent for solubilization.[5]
Dichloromethane (B109758) (DCM) SolubleMentioned as a solvent for similar compounds.[5]
Ethanol SolubleGenerally soluble in alcohols.[4]

General Recommendation for Solubilization: It is recommended to first prepare a stock solution in a dry organic solvent such as DMSO or DMF. This stock solution can then be further diluted into aqueous buffers for subsequent experiments. It is advisable to test the solubility in the specific buffer system to be used, as high concentrations of salts or other components may affect solubility.

Stability

The stability of this compound is influenced by its three main functional groups: the azide, the fluorescein, and the PEG linker, as well as the overall molecular structure.

Table 3: Stability Profile of this compound

FactorStability ConsiderationsRecommendations
pH The fluorescence of the fluorescein moiety is pH-sensitive, with optimal and more stable fluorescence observed at pH values above 9.[11] At acidic pH (below 6), fluorescence intensity decreases significantly.[7][12]For applications requiring fluorescence detection, maintain a basic pH if possible. Buffer systems should be chosen accordingly.
Light Exposure Fluorescein is susceptible to photobleaching, especially upon prolonged exposure to intense light sources.Protect solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to excitation light during fluorescence microscopy.
Temperature The compound is generally stable at room temperature for short periods. For long-term storage, lower temperatures are recommended to prevent degradation of the azide and fluorescein components. The recommended storage temperature is -20°C.[4]Store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Chemical Compatibility The azide group is highly reactive. It can be reduced by reducing agents (e.g., DTT, TCEP) and can react with certain metals.[13][14] Azides should not be mixed with halogenated solvents like dichloromethane or chloroform (B151607) under conditions that could lead to the formation of explosive di- or tri-azidomethane.[13]Avoid strong reducing agents unless a specific reaction is intended. Use non-metallic spatulas and avoid contact with reactive metals.[13]

Stability of the Azide Group: The azide group in this molecule is part of a larger organic structure with a high carbon-to-nitrogen ratio, which generally confers relative stability.[14][15][16] However, all azides should be handled with care as they are energetic functional groups.[13][14]

Experimental Protocols and Applications

This compound is a versatile reagent for various bioconjugation and labeling applications. Below are generalized protocols for its primary uses.

The terminal carboxylic acid can be coupled to primary amines on proteins, peptides, or other molecules using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

Protocol for EDC/NHS Coupling:

  • Dissolve Reagents: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS or MES buffer, pH 6.0-7.5).

  • Activation of Carboxylic Acid: In a separate tube, add a 1.5-fold molar excess of EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and a 1.5-fold molar excess of NHS (N-hydroxysuccinimide) to the dissolved this compound. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the amine-containing molecule. The molar ratio of the linker to the target molecule may need to be optimized but a 5- to 20-fold molar excess of the linker is a common starting point.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

The azide group can be used for covalent ligation to alkyne- or strained alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Generalized Protocol for CuAAC:

  • Prepare Reactants: Dissolve the alkyne-containing molecule and the azide-functionalized molecule (prepared in the previous step) in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

  • Prepare Catalysts: Prepare fresh stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).

  • Reaction: To the mixture of reactants, add the copper(II) sulfate (B86663) (final concentration ~0.1-1 mM) and sodium ascorbate (B8700270) (final concentration ~1-5 mM). A copper-ligand such as TBTA can be added to stabilize the copper(I) catalyst.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescence imaging).

  • Purification: Purify the fluorescently labeled product to remove the catalyst and unreacted starting materials.

This molecule can serve as a fluorescent linker in the synthesis of PROTACs. A typical PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The fluorescein moiety allows for the tracking and quantification of the PROTAC.

The synthesis would involve sequential conjugation of the target protein ligand and the E3 ligase ligand to the two ends of the this compound linker, using appropriate orthogonal chemistries.

Molecules labeled with this compound can be visualized in live or fixed cells using fluorescence microscopy.

Generalized Protocol for Live Cell Imaging:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • Labeling: Incubate the cells with the fluorescently labeled molecule of interest in a cell culture medium for a predetermined time and concentration. The optimal conditions will need to be determined empirically.

  • Washing: Gently wash the cells with a pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium or PBS) to remove the excess fluorescent probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation ~490 nm, Emission ~525 nm).[17]

Visualizations

Bioconjugation_and_Imaging_Workflow start Start reagent N-(Azido-PEG3)-N- Fluorescein-PEG4-acid start->reagent target Amine-containing Target Molecule start->target activation Activate Carboxylic Acid (EDC/NHS) reagent->activation conjugation Amine-Linker Conjugation target->conjugation activation->conjugation purification1 Purification of Azide-Fluorescein-Target conjugation->purification1 click_reaction Click Chemistry (CuAAC or SPAAC) purification1->click_reaction alkyne_target Alkyne-containing Molecule alkyne_target->click_reaction purification2 Purification of Final Labeled Product click_reaction->purification2 cell_labeling Incubate with Cells purification2->cell_labeling washing Wash Cells cell_labeling->washing imaging Fluorescence Microscopy washing->imaging end End imaging->end

Caption: Workflow for bioconjugation and cell imaging.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_invisible poi_ligand Target Protein Ligand linker N-(Azido-PEG3)-N- Fluorescein-PEG4-acid (Linker) poi_ligand->linker ternary_complex Ternary Complex (POI-PROTAC-E3) e3_ligand E3 Ligase Ligand linker->e3_ligand poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ub proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Caption: Role of the linker in a PROTAC mechanism.

References

The Core Principles of Bioconjugation Utilizing PEGylated Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Transformative Power of PEGylation

In the realm of biopharmaceuticals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules—a process known as PEGylation—stands as a cornerstone technology for enhancing the therapeutic efficacy of proteins, peptides, and other biomolecules.[] This modification has revolutionized drug development by addressing inherent limitations of many biotherapeutics, such as rapid clearance, enzymatic degradation, and immunogenicity.[2][3] By strategically conjugating PEG to a biomolecule, researchers can significantly improve its pharmacokinetic and pharmacodynamic profile, leading to more stable, longer-lasting, and safer drugs.[][4]

This in-depth guide provides a comprehensive overview of the fundamental principles of bioconjugation using PEGylated compounds. It delves into the core chemistries, quantitative effects, and detailed experimental protocols, offering a valuable resource for professionals in drug development and biomedical research.

Core Concepts of PEGylation

PEG is a synthetic, hydrophilic, and biocompatible polymer that, when attached to a therapeutic agent, imparts several beneficial properties.[5] The primary goals of PEGylation are to increase the hydrodynamic size of the molecule and to shield it from the surrounding biological environment.[3]

Key Advantages of PEGylation:

  • Extended Circulation Half-Life: The increased size of the PEG-biomolecule conjugate reduces its rate of clearance by the kidneys, prolonging its presence in the bloodstream.[] For instance, PEGylated interferon-α exhibits a 5- to 10-fold longer half-life than its non-PEGylated counterpart.[2]

  • Enhanced Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation, leading to increased stability in biological fluids.[]

  • Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic proteins or small molecules, making them more amenable to formulation and administration.[3]

  • Reduced Immunogenicity: The PEG "shield" can mask antigenic sites on the surface of proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.[2]

Quantitative Impact of PEGylation

The effects of PEGylation are quantifiable and depend on factors such as the size and structure (linear vs. branched) of the PEG chain, the number of PEG molecules attached, and the specific site of conjugation.

PropertyNon-PEGylated MoleculePEGylated MoleculeFold Change/ImprovementReference(s)
Circulation Half-Life Varies (often short)Significantly Increased5-10x (for Interferon-α)[2]
Blood Concentration (1h p.i.) 0.06 ± 0.01 % ID/g (for Proticles)0.23 ± 0.01 % ID/g (for PEG-Proticles)~3.8x[6][7]
Renal Clearance HighReducedDependent on PEG size[2]
Immunogenicity Can be highSignificantly ReducedVariable[2]
Solubility Variable (can be low)IncreasedDependent on molecule[3]
Biological Activity 100% (baseline)Can be reduced (e.g., 7% for 40 kDa PEG-Interferon)Variable[8]

Table 1: Comparative Effects of PEGylation on Biomolecule Properties. This table summarizes the general quantitative impact of PEGylation on key pharmacokinetic and pharmacodynamic parameters. The specific degree of change is highly dependent on the biomolecule, the PEG reagent used, and the extent of PEGylation.

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG to a biomolecule is achieved through a variety of chemical strategies that target specific functional groups on the protein or peptide. The choice of chemistry is critical for controlling the site of PEGylation and preserving the biological activity of the molecule.

First-Generation vs. Second-Generation PEGylation
  • First-Generation PEGylation: This approach involves the random conjugation of PEG to available functional groups on the biomolecule, often leading to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations.[3]

  • Second-Generation PEGylation: This strategy focuses on site-specific PEGylation, where PEG is attached to a predetermined site on the biomolecule. This approach yields a more homogeneous product with better-defined properties and is often preferred for therapeutic applications.[3]

Common PEGylation Chemistries

The selection of a PEGylation reagent is dictated by the available reactive functional groups on the target biomolecule.

Functional Group on PEGTarget Residue(s) on BiomoleculeResulting LinkagepH RangeKey FeaturesReference(s)
N-Hydroxysuccinimide (NHS) Ester Lysine (ε-amino group), N-terminus (α-amino group)Amide7.0 - 9.0Most common method for amine targeting; stable bond.[2][9][10]
Maleimide Cysteine (sulfhydryl group)Thioether6.5 - 7.5Highly selective for thiols; stable bond.[11]
Aldehyde N-terminus (α-amino group), Lysine (ε-amino group)Secondary Amine (after reduction)~5.0Can be selective for the N-terminus at lower pH.[12]
Vinyl Sulfone Cysteine (sulfhydryl group)Thioether~8.0Reacts with thiols to form a stable linkage.[10]
Hydrazide Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus)HydrazoneAcidic (with EDC)Requires activation of the carboxyl group.[10]

Table 2: Common PEGylation Reagents and Their Target Moieties. This table outlines the most frequently used reactive groups on PEG linkers, the amino acid residues they target, the resulting chemical bond, and the optimal pH conditions for the reaction.

Experimental Protocols

The following sections provide detailed methodologies for common PEGylation reactions, purification, and characterization.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes a general procedure for conjugating an NHS-activated PEG to a protein.

Materials:

  • Protein to be PEGylated

  • NHS-activated PEG (e.g., mPEG-NHS)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free PBS buffer at a concentration of 1-10 mg/mL.[2][9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS via dialysis or desalting.[2]

  • PEG-NHS Solution Preparation: Immediately before use, warm the vial of PEG-NHS to room temperature.[2][13] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[2][14] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS solution to the protein solution with gentle mixing.[14][15] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2][9][14] The optimal reaction time may vary depending on the protein.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).[2][14]

Protocol 2: Thiol-Reactive PEGylation using Maleimide

This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a cysteine residue on a protein.

Materials:

  • Protein with an available cysteine residue

  • Maleimide-activated PEG (e.g., mPEG-Maleimide)

  • PBS buffer, pH 7.0 (thiol-free)

  • EDTA (optional, to prevent disulfide bond formation)

  • Size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer such as PBS, pH 7.0. If the protein has intermolecular disulfide bonds, a reducing agent like DTT may be needed, which must be subsequently removed before adding the maleimide-PEG.

  • PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.[11]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[11]

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC).[11][16]

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common and effective method for separating PEGylated proteins from unreacted protein and excess PEG reagent based on their differences in size.[][17]

Materials:

  • SEC column with an appropriate molecular weight cutoff

  • HPLC or FPLC system

  • Mobile phase (e.g., PBS, pH 7.4)

  • PEGylated protein reaction mixture

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein. The PEGylated protein will elute earlier than the unreacted protein due to its larger size.[17]

Protocol 4: Characterization of PEGylated Proteins

A. SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to qualitatively assess the extent of PEGylation.

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the native protein and its PEGylated forms.

  • Mix protein samples with LDS sample buffer and heat if necessary (some PEGylated proteins may not require heating).

  • Load the samples onto the gel and run the electrophoresis.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • A successful PEGylation will result in a new band or a smear at a higher apparent molecular weight than the unmodified protein.[18] The extent of the molecular weight shift is often greater than the actual mass of the attached PEG due to the hydrodynamic properties of the PEG chain.[19]

B. Mass Spectrometry (MS) Analysis: Mass spectrometry provides a more precise characterization of PEGylated proteins, allowing for the determination of the exact mass, the degree of PEGylation (number of attached PEG chains), and the identification of PEGylation sites.[20][21]

Procedure:

  • Sample Preparation: Prepare the PEGylated protein sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) and dilution in a suitable solvent like methanol, which can improve spectral quality.[20][22]

  • Mass Analysis: Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) source.[20]

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different PEGylated species present in the sample. This will reveal the distribution of mono-, di-, tri-, etc., PEGylated products.

  • Peptide Mapping (for site identification): To identify the specific sites of PEGylation, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The PEGylated peptides can then be identified by their characteristic mass shifts.[21]

Visualizing Key Processes in Bioconjugation

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the fundamental workflows and chemical reactions involved in PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Protein + PEG Reagent) Protein_Prep->Conjugation PEG_Prep PEG Reagent Preparation PEG_Prep->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization

References

A Technical Guide to N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-(Azido-PEG3)-N-Fluorescein-PEG4-acid, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and molecular imaging. This guide details its chemical properties, available suppliers, and step-by-step experimental protocols for its application in key biochemical reactions.

Introduction

This compound is a versatile chemical tool that incorporates a terminal azide (B81097) group, a fluorescein (B123965) fluorophore for detection, and a carboxylic acid moiety, all connected by hydrophilic polyethylene (B3416737) glycol (PEG) spacers. The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[3] The inclusion of a fluorescein dye enables straightforward tracking and quantification of the conjugated molecules.[3] The PEG linkers enhance water solubility and reduce steric hindrance, making this reagent ideal for a wide range of biological applications.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C40H49N5O14S[1][4]
Molecular Weight 855.91 g/mol [1][4]
CAS Number 2100306-72-5[1][4]
Appearance (Not specified, typically a solid)
Solubility Soluble in DMSO and DMF
Purity Typically ≥95%
Storage Store at -20°C, desiccated[3]

Supplier Information

Below is a list of suppliers for this compound and a closely related variant, N-(Azido-PEG3)-N-Fluorescein-PEG3-acid.

SupplierProduct NameCatalog NumberCAS Number
MedChemExpressThis compoundHY-1405462100306-72-5
BLDpharmThis compoundBD1398862100306-72-5
BroadPharmN-(Azido-PEG3)-N-Fluorescein-PEG3-acidBP-235662100306-50-9
MedchemExpressN-(Azido-PEG3)-N-Fluorescein-PEG3-acidHY-1307682100306-50-9
Precise PEGN-(Azido-PEG3)-N-Fluorescein-PEG3-acidAG-70962100306-50-9
ImmunomartN-(Azido-PEG3)-N-Fluorescein-PEG3-acidHY-1307682100306-50-9

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation reactions.

Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety to a primary amine-containing biomolecule (e.g., a protein) using EDC/NHS chemistry.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Incubate the reaction for 1-2 hours at room temperature to form the NHS ester.

  • Conjugation to the Biomolecule:

    • Add the freshly prepared NHS ester solution to the biomolecule solution at a 10- to 20-fold molar excess.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted reagents using a desalting column or dialysis equilibrated with an appropriate storage buffer.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.

Materials:

  • Azide-functionalized biomolecule (from Protocol 4.1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-containing molecule in DMSO to a stock concentration of 10 mM.

    • Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (500 mM in water, freshly prepared), and TBTA (50 mM in DMSO).

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized biomolecule with a 2- to 5-fold molar excess of the alkyne-containing molecule.

    • Add TBTA to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and byproducts.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized biomolecule (from Protocol 4.1)

  • DBCO- or BCN-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Prepare Stock Solution:

    • Dissolve the DBCO- or BCN-functionalized molecule in DMSO to a stock concentration of 10 mM.

  • SPAAC Reaction:

    • Add a 2- to 3-fold molar excess of the DBCO- or BCN-functionalized molecule to the azide-functionalized biomolecule solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove unreacted strained alkyne.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a protein with a payload using this compound.

experimental_workflow linker N-(Azido-PEG3)-N- Fluorescein-PEG4-acid activated_linker NHS-activated Linker linker->activated_linker Activation edc_nhs EDC, NHS edc_nhs->activated_linker protein Amine-containing Protein azido_protein Azido-Fluorescein- Labeled Protein protein->azido_protein Amine Coupling activated_linker->azido_protein purification1 Purification azido_protein->purification1 alkyne_payload Alkyne-Payload final_conjugate Protein-Linker-Payload Conjugate alkyne_payload->final_conjugate click_reagents CuSO4, Na-Ascorbate click_reagents->final_conjugate purification2 Purification final_conjugate->purification2 purification1->final_conjugate Click Reaction (CuAAC)

Bioconjugation workflow using this compound.

Conclusion

This compound is a powerful and versatile reagent for researchers in drug development, diagnostics, and fundamental biological research. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex bioconjugates. The protocols and information provided in this guide serve as a starting point for the successful application of this molecule in a variety of experimental contexts. As with any chemical reagent, optimization of reaction conditions may be necessary for specific applications.

References

In-depth Technical Guide: Safety Data for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid, a bifunctional molecule incorporating an azide (B81097) group for click chemistry, a fluorescein (B123965) moiety for detection, and a PEG linker for solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Safety and Hazard Information

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and related compounds provide a strong basis for safe handling protocols. The primary hazards are associated with the azide functional group and the potential for the compound to be harmful if swallowed.

Based on available information for similar compounds, this compound is classified with the following hazards[1]:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

It is important to note that many suppliers of similar azido-PEG compounds do not classify them as hazardous substances[2][3]. However, given the presence of the azide group, caution is warranted. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific molecule[4].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its constituent parts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number2100306-72-5[5]
Molecular FormulaC40H49N5O14S[5]
Molecular Weight855.91 g/mol [5]
Purity>95% - 98%

Table 2: Spectral Properties of Fluorescein Moiety

PropertyValueSource
Excitation Maximum (λex)~495 nm[6]
Emission Maximum (λem)~515 - 531 nm[6]
Recommended Filter SetStandard FITC/GFP[6]
Fluorescence Quantum Yield (Φ)High (~0.9)[6]

Experimental Protocols

The following protocols are based on best practices for handling azido-compounds, PEGylated molecules, and fluorescent dyes.

Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (inspect gloves prior to use)[3][4].

  • Ventilation: Use in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or aerosols[2][3].

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place. The recommended storage temperature is -20°C[2][4][7]. Containers that have been opened must be carefully resealed and kept upright to prevent leakage[4].

  • Moisture Sensitivity: Fluorescein derivatives can be moisture-sensitive. To prevent condensation, allow the vial to equilibrate to room temperature before opening[8].

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water. Do NOT induce vomiting[1][2].

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration[3][4].

  • In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing[3][4].

  • In Case of Eye Contact: Flush eyes with water as a precaution. Remove any contact lenses and continue flushing[1][3][4].

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1]. The generation of waste should be avoided or minimized wherever possible[9].

Visualized Safety Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures start Start Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh Compound dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction dispose_waste Dispose of Waste (Approved Waste Stream) reaction->dispose_waste clean_area Clean Work Area dispose_waste->clean_area store Store Remaining Compound at -20°C (Sealed) clean_area->store exposure Exposure Event skin_contact Skin Contact: Wash with Soap & Water exposure->skin_contact eye_contact Eye Contact: Flush with Water exposure->eye_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Rinse Mouth, Seek Medical Attention exposure->ingestion

Caption: Workflow for safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent labeling of biomolecules in complex biological environments. This copper-free click chemistry reaction offers high biocompatibility, making it ideal for applications in live-cell imaging, proteomics, and drug development.[1][2] "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" is a versatile fluorescent probe designed for SPAAC applications. It features a fluorescein (B123965) moiety for detection, an azide (B81097) group for reaction with strained alkynes, and a hydrophilic PEG linker to enhance solubility and minimize steric hindrance.[3][4][5] This document provides detailed application notes and protocols for the use of this probe in labeling biomolecules.

Product Information

PropertyValueReference
Product Name This compound[3][6]
Molecular Formula C38H45N5O13S[4][7]
Molecular Weight 811.9 g/mol [4][7]
Excitation Maximum (λex) ~494 nm[8]
Emission Maximum (λem) ~517 nm[8]
Reactive Groups Azide (-N3), Carboxylic acid (-COOH)[3][4][5]
Storage Store at -20°C, protected from light and moisture.[4]

Principle of the Technology

The SPAAC reaction is a [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2] The inherent ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2] This reaction forms a stable triazole linkage, covalently attaching the fluorescein probe to the target biomolecule.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound Triazole Stable Fluorescently Labeled Biomolecule (Triazole Linkage) Azide->Triazole SPAAC Reaction (Physiological Conditions) Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) on Biomolecule Cyclooctyne->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications

This fluorescent probe is suitable for a wide range of applications, including:

  • Live-Cell Imaging: Visualize the localization and dynamics of azide-modified biomolecules in living cells.[9][10]

  • Protein Labeling: Covalently attach a fluorescent tag to proteins that have been metabolically or genetically engineered to contain a strained alkyne.

  • Glycoprotein (B1211001) and Glycan Analysis: Detect and visualize glycans that have been metabolically labeled with azide-containing sugars.[5][11][12]

  • Flow Cytometry: Quantify the extent of labeling in a cell population.

  • Fluorescence Microscopy: Observe the subcellular localization of labeled targets.

Experimental Protocols

Protocol 1: General Protein Labeling in Solution

This protocol describes the labeling of a purified protein that has been modified to contain a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store any unused stock solution at -20°C, protected from light.

    • Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the reactivity of the specific cyclooctyne.

  • Purification:

    • Remove the unreacted fluorescent probe by size-exclusion chromatography or dialysis against the reaction buffer.

  • Analysis:

    • Confirm successful labeling by SDS-PAGE followed by in-gel fluorescence scanning. A fluorescent band should appear at the molecular weight of the target protein.

    • Quantify the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the fluorescein (at ~494 nm).

Protocol 2: Live-Cell Imaging of Metabolically Labeled Biomolecules

This protocol is for the fluorescent labeling of live cells that have incorporated an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar).

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Alkyne-containing metabolic precursor

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS) or other imaging buffer

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the alkyne-containing metabolic precursor for a sufficient period to allow for incorporation into the biomolecules of interest (typically 24-48 hours). The optimal concentration of the precursor should be determined experimentally to avoid cytotoxicity.

  • Preparation of Labeling Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined to maximize signal and minimize background.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with pre-warmed PBS or imaging buffer to reduce background fluorescence.

    • Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~517 nm).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Metabolic_Labeling 1. Metabolic Labeling of Cells with Alkyne Precursor Prepare_Probe 2. Prepare N-(Azido-PEG3)-N- Fluorescein-PEG4-acid Solution Wash_Cells1 3. Wash Cells Prepare_Probe->Wash_Cells1 Add to cells Incubate 4. Incubate Cells with Fluorescent Probe Wash_Cells1->Incubate Wash_Cells2 5. Wash Cells to Remove Excess Probe Incubate->Wash_Cells2 Imaging 6. Fluorescence Imaging Wash_Cells2->Imaging

Caption: A typical experimental workflow for live-cell imaging using SPAAC.

Quantitative Data and Considerations

ParameterTypical Values/ConsiderationsReference
Second-Order Rate Constant (k2) SPAAC reaction rates are dependent on the specific cyclooctyne used. For DBCO derivatives, k2 values are generally in the range of 1-2 M⁻¹s⁻¹. The rate can be significantly influenced by the electronic properties of both the azide and the cyclooctyne.[13]
Quantum Yield (Φ) The quantum yield of the resulting fluorescein-triazole conjugate can vary. Studies on similar fluorescein triazole derivatives have reported quantum yields in the range of 5-24%.[8][14]
Signal-to-Noise Ratio (SNR) Optimizing probe concentration, incubation time, and washing steps is crucial for achieving a high SNR. High background can result from non-specific binding of the probe. Using blocking agents like BSA and ensuring thorough washing can help improve the SNR.[9][15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Fluorescent Signal - Inefficient metabolic incorporation of the alkyne.- Low concentration of the fluorescent probe.- Insufficient incubation time.- Photobleaching.- Optimize the concentration and incubation time of the alkyne precursor.- Increase the concentration of the azide probe (titrate to find the optimum).- Increase the incubation time for the SPAAC reaction.- Minimize exposure to excitation light and use an anti-fade mounting medium if fixing cells.[4]
High Background Fluorescence - Non-specific binding of the fluorescent probe.- Incomplete removal of excess probe.- Decrease the concentration of the azide probe.- Increase the number and duration of washing steps after incubation.[4]- Include a blocking step (e.g., with BSA) before adding the probe, especially for fixed cells.
Cell Toxicity (in live-cell imaging) - High concentration of the metabolic precursor.- High concentration of the fluorescent probe.- Phototoxicity from imaging.- Determine the optimal, non-toxic concentration of the alkyne precursor through a dose-response experiment.- Reduce the concentration and/or incubation time of the azide probe.- Minimize the intensity and duration of light exposure during imaging.[16][17]

References

Application Note: Amine Coupling of "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" to Antibodies for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of fluorescent probes to monoclonal antibodies (mAbs) is a fundamental technique for a wide array of applications, including immunoassays, flow cytometry, fluorescence microscopy, and the development of antibody-drug conjugates (ADCs). This document provides a detailed protocol for the amine coupling of a bifunctional, PEGylated fluorescein (B123965) derivative, "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid," to primary amines (e.g., lysine (B10760008) residues) on an antibody.

The featured molecule offers a terminal carboxylic acid for covalent linkage to antibodies via the highly efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the solubility and pharmacokinetic properties of the resulting conjugate while potentially reducing non-specific binding.[1][2] Furthermore, the terminal azide (B81097) group provides a handle for subsequent "click chemistry" reactions, enabling the creation of multifunctional bioconjugates. This protocol focuses on the initial amine coupling step to generate a stable, fluorescently labeled antibody.

Principle of the Reaction

The conjugation process is a two-step reaction facilitated by EDC and NHS, often referred to as carbodiimide (B86325) crosslinking.[3][4]

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of "this compound" to form a highly reactive but unstable O-acylisourea intermediate.[5]

  • Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments than the O-acylisourea intermediate.[5][6]

  • Conjugation to the Antibody: The NHS ester reacts efficiently with primary amine groups on the antibody (primarily on the side chains of lysine residues) to form a stable, covalent amide bond.[6]

This two-step approach provides greater control over the conjugation reaction and minimizes undesirable side reactions.[5]

G Dye Fluorescein-PEG-COOH Activated_Intermediate O-acylisourea Intermediate (Unstable) Dye->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) Activated_Intermediate->NHS_Ester + NHS Hydrolysis Hydrolysis Activated_Intermediate->Hydrolysis Fast NHS NHS NHS->NHS_Ester Conjugate Fluorescently Labeled Antibody (Stable Amide Bond) NHS_Ester->Conjugate + Antibody-NH₂ Antibody Antibody-NH₂ Antibody->Conjugate Byproduct Isourea Byproduct

Figure 1: Chemical reaction pathway for EDC/NHS-mediated amine coupling.

Materials and Reagents

Reagent/MaterialSpecifications
Antibody Purified, carrier-free (e.g., no BSA or glycine). Concentration of 2-10 mg/mL.
This compound High purity (>95%).
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) Molecular Weight: 191.7 g/mol . Store desiccated at -20°C.
NHS (N-hydroxysuccinimide) or Sulfo-NHS NHS MW: 115.09 g/mol . Sulfo-NHS MW: 217.13 g/mol . Store desiccated at 4°C. Sulfo-NHS is recommended for fully aqueous reactions.
Activation Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. Must be free of carboxyl and primary amine groups.
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Must be free of primary amine groups (e.g., Tris).
Quenching Buffer 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5.
Solvent for Dye Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Purification System Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal filter units (e.g., Amicon Ultra, 30-50 kDa MWCO).

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation

This protocol separates the activation of the dye from the conjugation to the antibody, which can improve efficiency and reduce antibody cross-linking.

A. Preparation of Reagents

  • Antibody Preparation : If the antibody buffer contains primary amines (like Tris or glycine), it must be exchanged into the Coupling Buffer (PBS, pH 7.2-7.5). This can be done by dialysis or using a desalting column. Adjust the final concentration to 2-10 mg/mL.

  • Dye Solution : Prepare a 10 mM stock solution of "this compound" in anhydrous DMSO or DMF.

  • EDC/NHS Solutions : Shortly before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly in water, so they should not be stored in solution.[5]

B. Activation of "this compound"

  • In a microcentrifuge tube, combine the required volume of the 10 mM dye solution with Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the dye solution. A molar excess is required to drive the reaction.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing, protected from light.

C. Conjugation to Antibody

  • Add the activated dye-NHS ester solution from step B3 to the prepared antibody solution. The reaction with primary amines on the antibody is most efficient at a pH of 7.2-8.0.[5]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching (Optional) : To stop the reaction, add Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

Recommended Molar Ratios for Reaction Optimization:

ComponentRecommended Molar Excess (relative to Antibody)Purpose
This compound 5 to 20-foldDrives the conjugation reaction to achieve the desired Degree of Labeling.
EDC 1.5 to 2-fold excess over the dyeActivates the carboxyl groups on the dye.
NHS / Sulfo-NHS 1.5 to 2-fold excess over the dyeStabilizes the activated intermediate, forming the NHS ester.

Note: These are starting recommendations. The optimal ratios may need to be determined empirically for each specific antibody and desired outcome.[7][8]

Protocol 2: Purification of the Antibody Conjugate

Purification is critical to remove unconjugated dye and reaction byproducts, which can interfere with downstream applications.

  • Prepare the SEC Column : Equilibrate a Sephadex G-25 desalting column with Coupling Buffer (PBS, pH 7.2-7.5) according to the manufacturer's instructions.

  • Load the Sample : Apply the quenched reaction mixture from Protocol 1 (Step C4) to the top of the column.

  • Elute the Conjugate : Elute the column with Coupling Buffer. The larger antibody conjugate will elute first, while the smaller, unconjugated dye and byproducts will be retained longer.

  • Collect Fractions : Collect the colored fractions corresponding to the labeled antibody. The first colored fraction is typically the desired product.

  • Alternative Purification : For smaller volumes, centrifugal filter units can be used. Wash the conjugate repeatedly with Coupling Buffer to remove low molecular weight impurities.

Protocol 3: Characterization of the Conjugate

The success of the conjugation is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.[9]

  • Measure Absorbance : Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength for fluorescein (~494 nm, Amax).

  • Calculate the Degree of Labeling (DOL) : The DOL is calculated using the Beer-Lambert law.

    The concentration of the antibody is first calculated: Antibody Conc. (M) = [A280 - (Amax × CF)] / εAb

    Then, the DOL is calculated: DOL = Amax / (εdye × Antibody Conc. (M))

Parameters for DOL Calculation:

ParameterValueNotes
εAb (Molar Extinction Coeff. of IgG)210,000 M-1cm-1 at 280 nmThis is a typical value for a human IgG antibody. Use the specific value for your antibody if known.
εdye (Molar Extinction Coeff. of Fluorescein)~70,000 M-1cm-1 at ~494 nmUse the value provided by the supplier of the "this compound".
CF (Correction Factor at 280 nm)~0.30This factor corrects for the absorbance of the dye at 280 nm. It is calculated as (A280 of dye) / (Amax of dye). Use the supplier-provided value if available.[10][11]

An optimal DOL for most antibody applications is typically between 2 and 10.[7][11] Over-labeling can lead to fluorescence quenching and may compromise the antibody's binding affinity, while under-labeling results in a weak signal.[12]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_activation 2. Dye Activation cluster_conjugation 3. Conjugation cluster_purification 4. Purification cluster_characterization 5. Characterization p1 Prepare Antibody (Buffer Exchange, 2-10 mg/mL) c1 Add Activated Dye to Antibody in Coupling Buffer (pH 7.2-7.5) p1->c1 p2 Prepare Reagents (Dye, EDC, NHS Stocks) a1 Combine Dye, EDC, NHS in Activation Buffer (pH 6.0) p2->a1 a2 Incubate 15-30 min at RT a1->a2 a2->c1 c2 Incubate 2h at RT or O/N at 4°C c1->c2 c3 Quench Reaction (e.g., Tris-HCl) c2->c3 pur1 Apply to Size-Exclusion Column (e.g., Sephadex G-25) c3->pur1 pur2 Elute with PBS and Collect Labeled Antibody Fractions char1 Measure Absorbance (A280 and A494) pur2->char1 char2 Calculate Degree of Labeling (DOL) char1->char2 char3 Store Conjugate at 4°C or -20°C char2->char3

Figure 2: Experimental workflow for antibody conjugation and characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive EDC/NHS (hydrolyzed).Use fresh EDC/NHS powder. Equilibrate reagents to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.
Presence of interfering primary amines in antibody buffer (e.g., Tris).Perform buffer exchange into an amine-free buffer (e.g., PBS) before conjugation.
Incorrect pH for activation or coupling.Ensure Activation Buffer is pH 5.0-6.0 and Coupling Buffer is pH 7.2-7.5.
Insufficient molar excess of dye or coupling reagents.Increase the molar ratio of the dye and/or EDC/NHS in the reaction.
High DOL / Antibody Precipitation Over-labeling of the antibody.Reduce the molar excess of the dye in the reaction. Decrease the reaction time.
High concentration of organic solvent (DMSO/DMF).Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v).
Inactive Antibody Post-Conjugation Modification of lysine residues within the antigen-binding site (Fab region).Reduce the DOL by lowering the dye-to-antibody molar ratio. Consider alternative, site-specific conjugation chemistries if activity loss is significant.
Denaturation of the antibody.Perform reactions at recommended temperatures and avoid harsh buffer conditions. Ensure gentle mixing.

References

Application Notes and Protocols for Live Cell Imaging with N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a versatile bifunctional molecule designed for fluorescent labeling of biomolecules in live cells. This reagent incorporates a fluorescein (B123965) moiety for detection, an azide (B81097) group for bioorthogonal ligation via click chemistry, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility in aqueous media and minimizes steric hindrance, facilitating efficient labeling of target molecules.[1][2] The terminal carboxylic acid provides a handle for further conjugation, although for live-cell imaging of intracellular targets, its primary utility lies in the azide-mediated click reaction.

The key feature of this probe is its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3][4] This allows for the specific covalent labeling of biomolecules that have been metabolically, enzymatically, or genetically engineered to contain a corresponding alkyne group. This bioorthogonal approach enables the visualization of dynamic cellular processes with high specificity and minimal perturbation to the native cellular environment.[5][6]

Key Features:

  • Fluorescein Reporter: A bright and well-characterized green fluorescent dye (excitation/emission maxima ~494/517 nm) suitable for standard fluorescence microscopy.[2]

  • Azide Handle: Enables covalent attachment to alkyne-modified biomolecules via highly specific and efficient click chemistry.[1][3]

  • PEG Spacer: A hydrophilic linker that improves solubility and accessibility of the probe to its target.[1]

  • Bioorthogonal Labeling: The azide-alkyne reaction is highly selective and does not interfere with native biochemical processes, making it ideal for live-cell applications.[5][6]

Principle of Application: Bioorthogonal Labeling for Live Cell Imaging

The primary application of this compound is in two-step labeling strategies for live-cell imaging. First, cells are treated with a metabolic precursor containing a bioorthogonal alkyne group. This precursor is incorporated into a specific class of biomolecules (e.g., proteins, glycans, or lipids) by the cell's natural metabolic pathways. Subsequently, the cells are incubated with this compound. The azide group on the probe reacts specifically with the alkyne group on the modified biomolecules, resulting in fluorescent labeling of the target structures.

This method is particularly powerful for visualizing newly synthesized biomolecules, allowing for pulse-chase experiments to study their trafficking, localization, and turnover in living cells.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in live-cell imaging. Optimization of concentrations, incubation times, and imaging parameters may be required for specific cell types and experimental goals.

Protocol 1: Labeling of Nascent Proteins in Live Cells

This protocol describes the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by fluorescent tagging with this compound via a copper-catalyzed click reaction.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) (alkyne-containing methionine analogs)

  • This compound

  • Stock solution of CuSO₄

  • Stock solution of a copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Stock solution of a reducing agent (e.g., sodium ascorbate)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with appropriate filter sets for fluorescein

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Metabolic Labeling:

    • Aspirate the complete culture medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the starvation medium with methionine-free medium supplemented with 25-50 µM HPG for 1-4 hours. The optimal concentration and incubation time should be determined empirically.

  • Cell Fixation and Permeabilization (for endpoint assays):

    • For endpoint assays, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, mix:

      • 1 µM this compound

      • 100 µM CuSO₄

      • 500 µM THPTA

      • 5 mM Sodium Ascorbate

      • Dilute the components in PBS.

    • Wash the cells twice with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add live-cell imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with standard fluorescein filter sets (Excitation: ~494 nm, Emission: ~517 nm).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling

This protocol is adapted for labeling cell surface molecules and avoids the use of a copper catalyst, which can be toxic to cells.[6] It requires the metabolic incorporation of an azide-modified precursor (e.g., an azido-sugar) and the use of a DBCO- or BCN-modified fluorescein probe (not the specified molecule, but illustrates the alternative workflow). For the specified this compound, the workflow would be reversed: metabolic labeling with an alkyne sugar and reaction with the azide probe.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac₄ManNAz - tetraacetylated N-azidoacetylmannosamine)

  • DBCO-PEG4-Fluorescein (as an example of a compatible click partner for this workflow)

  • Live-cell imaging buffer

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of 25-50 µM Ac₄ManNAz for 24-72 hours to allow for incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells twice with pre-warmed live-cell imaging buffer.

  • SPAAC Reaction:

    • Dilute the DBCO-functionalized fluorescein probe in the live-cell imaging buffer to a final concentration of 5-10 µM.

    • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe solution and wash the cells three times with pre-warmed live-cell imaging buffer.

  • Imaging:

    • Add fresh live-cell imaging buffer and proceed with fluorescence microscopy.

Data Presentation

The following table summarizes suggested starting parameters for the experimental protocols. These should be optimized for each specific application.

ParameterProtocol 1 (CuAAC)Protocol 2 (SPAAC Adaptation)
Metabolic Labeling Reagent 25-50 µM HPG25-50 µM Ac₄ManNAz
Metabolic Labeling Time 1-4 hours24-72 hours
Fluorescent Probe This compoundDBCO-PEG4-Fluorescein (example)
Probe Concentration 1-5 µM5-10 µM
Reaction Time 30-60 minutes30-60 minutes
Reaction Temperature Room Temperature37°C
Catalyst 100 µM CuSO₄None
Ligand 500 µM THPTANone
Reducing Agent 5 mM Sodium AscorbateNone
Excitation Wavelength ~494 nm~494 nm
Emission Wavelength ~517 nm~517 nm

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling cluster_imaging Imaging cell_seeding Seed Cells on Imaging Dish metabolic_labeling Metabolic Labeling with Alkyne-Modified Precursor cell_seeding->metabolic_labeling Culture add_probe Incubate with This compound + Click Reagents metabolic_labeling->add_probe wash Wash to Remove Unbound Probe add_probe->wash image Live Cell Fluorescence Microscopy wash->image

Caption: Experimental workflow for live cell imaging.

click_chemistry_pathway cluster_cell Live Cell Environment biomolecule Alkyne-Modified Biomolecule (e.g., Protein) labeled_biomolecule Fluorescently Labeled Biomolecule biomolecule->labeled_biomolecule probe This compound (Azide Probe) probe->labeled_biomolecule catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) catalyst->labeled_biomolecule catalyzes

Caption: Click chemistry labeling pathway.

References

Application Notes and Protocols for FRET Assays Using "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities in biological systems.[1][2] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity (typically 1-10 nm).[3][4] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler."[5][6]

This document provides detailed application notes and protocols for utilizing N-(Azido-PEG3)-N-Fluorescein-PEG4-acid as a key reagent in FRET-based assays. This versatile molecule incorporates three key functional elements:

  • Fluorescein (B123965): A well-characterized fluorophore that can serve as an efficient FRET donor.[7]

  • Azido (N3) Group: A bio-orthogonal handle that enables covalent labeling to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry."[8][9]

  • Carboxylic Acid (-COOH): Allows for straightforward conjugation to primary amines (e.g., lysine (B10760008) residues in proteins) through the formation of a stable amide bond, typically via NHS-ester activation.[10][11]

  • PEG Linkers (PEG3 and PEG4): Hydrophilic polyethylene (B3416737) glycol spacers that enhance water solubility and provide flexibility, minimizing steric hindrance during conjugation and interaction studies.

The dual-functionality of this reagent allows for a variety of experimental designs where it can be conjugated to one biological molecule of interest, which then interacts with another molecule labeled with a suitable FRET acceptor.

Quantitative Data

The successful design of a FRET assay is dependent on the photophysical properties of the donor and acceptor fluorophores. Below is a summary of the key properties for the fluorescein donor component of "this compound" and a commonly used acceptor, Tetramethylrhodamine (TMR).

Table 1: Photophysical Properties of Fluorescein Donor

PropertyValueReference
Excitation Maximum (λex)~494 nm[12]
Emission Maximum (λem)~518 nm[7]
Molar Extinction Coefficient~75,000 cm⁻¹M⁻¹[13]
Fluorescence Quantum Yield (Φ)~0.925 (in 0.1 N NaOH)[7]
Fluorescence Lifetime (τ)~4.1 ns (in PBS)[12][14]
Molecular Weight855.91 g/mol [15]

Table 2: Recommended FRET Acceptor Properties (Tetramethylrhodamine - TMR)

PropertyValueReference
Excitation Maximum (λex)~555 nm[3]
Emission Maximum (λem)~580 nm[3]
Molar Extinction Coefficient~95,000 cm⁻¹M⁻¹[3]

Table 3: FRET Pair Characteristics (Fluorescein-TMR)

PropertyValueReference
Spectral Overlap Integral (J(λ))High (significant overlap of fluorescein emission and TMR excitation)[3]
Förster Distance (R₀)~55 Å (5.5 nm)[3]

Experimental Protocols

Here we provide two detailed protocols for labeling biological molecules with "this compound" to prepare them for FRET assays.

Protocol 1: Labeling of a Protein via Carboxylic Acid (NHS Ester Chemistry)

This protocol describes the conjugation of the fluorescein probe to a protein containing primary amines (e.g., Protein X-NH₂) using its carboxylic acid functionality.

Workflow Diagram:

G cluster_activation NHS Ester Activation cluster_conjugation Conjugation to Protein cluster_purification Purification cluster_final Final Product reagent This compound edc EDC/NHS reagent->edc Activation activated_reagent Fluorescein-PEG-NHS Ester edc->activated_reagent protein Protein-NH2 activated_reagent->protein Conjugation (pH 8.3-8.5) labeled_protein Protein-Fluorescein (FRET Donor) protein->labeled_protein purification Size-Exclusion Chromatography labeled_protein->purification final_product Purified FRET Donor Protein-Fluorescein purification->final_product

Caption: Workflow for labeling a protein with the fluorescein probe via NHS ester chemistry.

Materials:

  • "this compound"

  • Protein of interest (Protein-X) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Protein:

    • Dissolve the protein of interest in the Labeling Buffer at a concentration of 2-10 mg/mL.[10] Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Activation of the Carboxylic Acid:

    • Dissolve "this compound", EDC, and NHS in anhydrous DMF or DMSO to a concentration of 10 mM.

    • In a separate tube, mix the "this compound" solution with a 1.5-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated fluorescein-NHS ester solution to the protein solution.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS or another suitable storage buffer.[16]

    • Collect the fractions containing the protein, which can be identified by their yellow color and by measuring protein concentration (e.g., A280).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).

    • Calculate the protein concentration and DOL as per standard protocols.

Protocol 2: Labeling of a Molecule via Azide (B81097) (Click Chemistry)

This protocol describes the conjugation of the fluorescein probe to a molecule containing an alkyne group (e.g., an alkyne-modified peptide or drug) using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Diagram:

G cluster_reagents Reaction Components cluster_catalyst Catalyst Preparation cluster_reaction Click Reaction cluster_product Final Product reagent This compound mix Mix Reagents & Catalyst reagent->mix alkyne_mol Alkyne-Modified Molecule alkyne_mol->mix copper CuSO4 ligand THPTA Ligand copper->ligand Complexation reducer Sodium Ascorbate ligand->reducer Reduction to Cu(I) reducer->mix product Fluorescein-Labeled Molecule (FRET Donor) mix->product Incubate RT, 1-4h

Caption: Workflow for labeling an alkyne-modified molecule via CuAAC click chemistry.

Materials:

  • "this compound"

  • Alkyne-modified molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Prepare Stock Solutions:

    • Dissolve "this compound" in DMSO to make a 10 mM stock solution.

    • Dissolve the alkyne-modified molecule in a compatible solvent (e.g., water or DMSO) to a known concentration.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 500 mM stock solution of Sodium Ascorbate in water immediately before use.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified molecule with a 1.5 to 5-fold molar excess of the "this compound" stock solution.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 10 mM.[17][18]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled product from excess reagents and catalyst using an appropriate method, such as HPLC, dialysis, or spin desalting columns, depending on the nature of the labeled molecule.

FRET Assay Protocol (General)

This protocol provides a general framework for a FRET assay using a fluorescein-labeled donor and a TMR-labeled acceptor.

Signaling Pathway Diagram:

G cluster_no_interaction No Interaction (Distance > 10 nm) cluster_interaction Interaction (Distance < 10 nm) exc_light Excitation Light (494 nm) donor Protein-Fluorescein (Donor) exc_light->donor donor_emission Donor Emission (518 nm) donor->donor_emission Fluorescence acceptor Molecule-TMR (Acceptor) exc_light2 Excitation Light (494 nm) donor2 Protein-Fluorescein (Donor) exc_light2->donor2 acceptor2 Molecule-TMR (Acceptor) donor2->acceptor2 FRET acceptor_emission Acceptor Emission (580 nm) acceptor2->acceptor_emission Sensitized Emission

Caption: Principle of the FRET assay showing donor emission in the absence of interaction and acceptor emission upon interaction.

Procedure:

  • Prepare Samples:

    • Prepare a series of solutions containing a fixed concentration of the donor-labeled molecule (e.g., Protein-Fluorescein).

    • Prepare a series of solutions with increasing concentrations of the acceptor-labeled molecule (e.g., Molecule-TMR).

    • Include control samples: donor only, acceptor only, and a buffer blank.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to that of the donor (e.g., 494 nm).

    • Set the emission scan range to cover the emission spectra of both the donor and acceptor (e.g., 505 nm to 650 nm).

  • Data Acquisition:

    • Measure the fluorescence emission spectrum for each sample.

    • As the concentration of the acceptor increases in the presence of the donor, a decrease in the donor emission peak (at ~518 nm) and a simultaneous increase in the acceptor emission peak (at ~580 nm) should be observed if FRET is occurring.

  • Data Analysis:

    • Correct for background fluorescence using the buffer blank.

    • Correct for spectral bleed-through (direct excitation of the acceptor at the donor's excitation wavelength and donor emission in the acceptor channel) using the control samples.

    • Calculate FRET efficiency (E) using the formula:

      • E = 1 - (FDA / FD)

      • Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.[19]

Conclusion

"this compound" is a highly valuable tool for researchers developing FRET-based assays. Its dual-labeling capabilities via amine and azide chemistries, combined with the favorable photophysical properties of fluorescein, offer significant flexibility in experimental design for studying molecular interactions in vitro and in cell-based systems. The protocols provided herein offer a robust starting point for the successful implementation of this reagent in your research.

References

Application Notes and Protocols: N-(Azido-PEG3)-N-Fluorescein-PEG4-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is a heterobifunctional linker designed for the development of advanced targeted drug delivery systems. This versatile molecule incorporates three key functionalities:

  • A Carboxylic Acid (-COOH): Enables covalent attachment to amine-containing molecules, such as antibodies, proteins, or nanoparticles, through stable amide bond formation.

  • An Azide (B81097) (-N3): Serves as a reactive handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation of alkyne- or cyclooctyne-modified drugs or imaging agents.

  • A Fluorescein (B123965) Moiety: A widely used fluorophore that allows for the tracking and visualization of the conjugated system in vitro and in vivo.

  • A Polyethylene Glycol (PEG) Spacer: The PEG chains (PEG3 and PEG4) enhance the solubility and stability of the conjugate, reduce immunogenicity, and improve its pharmacokinetic profile.

These features make this compound an ideal tool for constructing sophisticated drug delivery vehicles, such as antibody-drug conjugates (ADCs), for targeted cancer therapy. This document provides detailed application notes and protocols for its use.

Physicochemical Properties

PropertyValue
Molecular Formula C40H49N5O14S
Molecular Weight 855.91 g/mol
Appearance Solid
Solubility Soluble in DMSO, DMF
Purity Typically >95%
Storage Store at -20°C, protect from light

Applications in Targeted Drug Delivery

The unique structure of this compound allows for a modular approach to building targeted drug delivery systems. A primary application is the synthesis of Antibody-Drug Conjugates (ADCs). In this model, a targeting antibody is first conjugated to the linker via its carboxylic acid group. Subsequently, a cytotoxic drug, modified with an alkyne or a strained cyclooctyne (B158145) group, is attached to the linker's azide group via click chemistry. The fluorescein tag enables the study of the ADC's behavior, including its binding to target cells, internalization, and biodistribution.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group on the linker and its subsequent conjugation to primary amines on a monoclonal antibody (mAb).

Materials:

  • This compound

  • Targeting Monoclonal Antibody (mAb)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the mAb solution in Coupling Buffer at a concentration of 5-10 mg/mL.

  • Linker Activation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each.

    • To activate the linker, mix the linker stock solution with the EDC/NHS solution at a 1:10:20 molar ratio (Linker:EDC:NHS) in Activation Buffer.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated linker solution to the antibody solution at a desired molar excess (e.g., 5- to 20-fold molar excess of linker to mAb).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted linker. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the resulting mAb-linker conjugate and the degree of labeling (linker-to-antibody ratio) using UV-Vis spectrophotometry.

Protocol 2: "Click" Conjugation of an Alkyne-Modified Drug to the mAb-Linker Conjugate (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to attach an alkyne-modified cytotoxic drug to the azide-functionalized antibody.

Materials:

  • mAb-(PEG3-Azido)-(Fluorescein-PEG4) conjugate from Protocol 1

  • Alkyne-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Click Reaction:

    • To the mAb-linker conjugate solution (final concentration 5-10 µM), add the alkyne-modified drug to a final concentration of 2-5 fold molar excess over the azide groups on the antibody.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using a desalting column equilibrated with PBS, pH 7.4, to remove excess drug and catalyst.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Representative Data

The following tables provide examples of expected quantitative data from the characterization of the synthesized ADC.

Table 1: Characterization of mAb-Linker Conjugate

ParameterResultMethod
mAb Concentration4.8 mg/mLUV-Vis (A280)
Linker-to-Antibody Ratio (LAR)3.5UV-Vis (A494/A280)
Purity>95%SDS-PAGE

Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)

ParameterResultMethod
ADC Concentration4.5 mg/mLBCA Assay
Average Drug-to-Antibody Ratio (DAR)3.2HIC-HPLC
Monomer Purity>98%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.1 EU/mgLAL Assay

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Drug Conjugation (Click Chemistry) cluster_step3 Step 3: Purification & Analysis mAb Targeting mAb conjugate mAb-Linker Conjugate mAb->conjugate linker N-(Azido-PEG3)-N- Fluorescein-PEG4-acid edc_nhs EDC / NHS Activation linker->edc_nhs edc_nhs->conjugate adc Final ADC conjugate->adc drug Alkyne-Modified Drug cu_catalyst Cu(I) Catalyst drug->cu_catalyst cu_catalyst->adc purification Purification (Desalting/SEC) adc->purification analysis Characterization (DAR, Purity) purification->analysis

Caption: Workflow for the synthesis of a fluorescently-labeled ADC.

Targeted Signaling Pathway: EGFR

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy. An ADC constructed with an anti-EGFR antibody would deliver its cytotoxic payload specifically to cancer cells overexpressing EGFR.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

Caption: Simplified EGFR signaling pathway in cancer cells.

Targeted Signaling Pathway: HER2

The Human Epidermal Growth Factor Receptor 2 (HER2) is another crucial target in cancers, particularly breast cancer. An anti-HER2 ADC would function similarly to the anti-EGFR example.

her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization with HER3 activates downstream pathways RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Key signaling pathways downstream of HER2 activation.

Conclusion

This compound is a powerful and versatile tool for the construction of targeted drug delivery systems. Its trifunctional nature allows for the straightforward synthesis of trackable bioconjugates, such as ADCs. The protocols and data presented here provide a framework for researchers to utilize this linker in their drug development efforts, enabling the creation of more effective and targeted therapies. The inclusion of a fluorescent tag is particularly advantageous for preclinical evaluation, facilitating the study of the drug delivery vehicle's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Azido-PEG3)-N-Fluorescein-PEG4-acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the concentration of "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" for labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for labeling my protein?

A1: The optimal concentration is highly dependent on your specific protein and the desired Degree of Labeling (DOL). A good starting point for labeling antibodies (at a concentration of 1-10 mg/mL) is to use a 10- to 20-fold molar excess of the labeling reagent to your protein.[1][2][3][4] For other proteins, a molar coupling ratio of 10:1 to 40:1 is a reasonable starting range.[5] It is recommended to perform small-scale pilot experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the ideal ratio for your specific application.[6]

Q2: How do I prepare the this compound for the labeling reaction?

A2: this compound, like similar NHS esters, is sensitive to moisture.[3][4] It is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4] The reagent should be dissolved immediately before use in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][7] Do not prepare stock solutions for long-term storage as the activated acid moiety readily hydrolyzes.[4] A common practice is to prepare a 10 mM stock solution in DMSO or DMF.[2][3][8]

Q3: Which buffers are recommended for the labeling reaction?

A3: The reaction between the carboxylic acid (after activation) of the labeling reagent and primary amines on the protein is pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[3] Commonly used buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4, or sodium bicarbonate/carbonate or borate (B1201080) buffers at pH 8.0-8.5.[7] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the labeling reagent.[4]

Q4: My labeling efficiency is low. What are the possible causes and solutions?

A4: Low labeling efficiency can stem from several factors:

  • Suboptimal pH: Ensure your reaction buffer is within the recommended pH range of 7.2-8.5.

  • Hydrolyzed Reagent: The this compound may have hydrolyzed due to moisture. Always use freshly prepared solutions and handle the reagent properly.

  • Low Protein Concentration: Labeling reactions are more efficient at higher protein concentrations (ideally >2 mg/mL).[7] Dilute protein solutions may require a greater molar excess of the labeling reagent.[1][2][3]

  • Presence of Competing Amines: Verify that your protein solution and buffers are free from amine-containing substances like Tris, glycine, or sodium azide.[4]

  • Insufficient Molar Ratio: The molar ratio of the labeling reagent to your protein may be too low. Try increasing the molar excess in your next experiment.

Q5: I'm observing a weak fluorescent signal after labeling. What could be the issue?

A5: A weak fluorescent signal does not always mean low labeling. It can be a result of fluorescence quenching.[9] This can occur if the Degree of Labeling (DOL) is too high, causing the fluorescein (B123965) molecules to be in close proximity and quench each other's signals.[9] To address this, try reducing the molar excess of the labeling reagent in your reaction. It is also important to determine the DOL to correlate it with your fluorescent readout.

Q6: My protein precipitates after the labeling reaction. How can I prevent this?

A6: Protein precipitation can occur if the labeling reaction is too aggressive, leading to over-labeling.[6] Attaching too many hydrophobic dye molecules can reduce the overall solubility of the protein. To mitigate this, reduce the molar ratio of the labeling reagent to the protein in your reaction setup.

Quantitative Data Summary

ParameterRecommended Range/ValueNotesSource(s)
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency. A minimum of 2 mg/mL is recommended.[1][2][7]
Molar Excess of Labeling Reagent 10:1 to 40:1 (Reagent:Protein)A 20-fold molar excess is a common starting point for antibodies. Optimization is crucial for each specific protein.[1][2][5]
Reaction pH 7.2 - 8.5Crucial for the reactivity of primary amines on the protein.[3]
Reaction Time 30 - 60 minutes at Room TemperatureAlternatively, 2 hours on ice.[1][2][3]
Reaction Buffers PBS (pH 7.2-7.4), Sodium Bicarbonate/Carbonate (pH 8.0-8.5), Borate (pH 8.0-8.5)Must be free of primary amines (e.g., Tris, glycine).[7]
Quenching Reagents Tris or Glycine (50-100 mM final concentration)Optional step to stop the reaction by consuming excess labeling reagent.[7]
Ideal Degree of Labeling (DOL) 2 - 10 for antibodiesCan be lower (0.5-1) for other applications. Over-labeling can cause quenching and precipitation.[9][10]

Experimental Protocols

Protocol 1: Activation of this compound and Labeling of Protein

This protocol describes the labeling of a generic protein (e.g., an antibody) with this compound by activating the carboxylic acid to an NHS ester in situ, or by using a pre-activated NHS ester form of the reagent. For this guide, we will assume the use of EDC/NHS chemistry to activate the carboxylic acid.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Phosphate buffer, pH 7.5 for conjugation)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in an appropriate amine-free buffer.

  • Prepare Labeling Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Activate Labeling Reagent (if starting from carboxylic acid):

    • In a separate tube, mix the desired molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS in reaction buffer (0.1 M MES, pH 6.0).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Labeling Reaction:

    • Add the activated labeling reagent solution to the protein solution. The volume of the DMSO/DMF solution should not exceed 10% of the total reaction volume.[2][3]

    • Incubate for 1-2 hours at room temperature or 2-4 hours on ice, with gentle stirring.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted labeling reagent and byproducts by size-exclusion chromatography, dialysis, or a suitable spin column.[11][12]

Protocol 2: Determination of Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance of fluorescein, which is approximately 494 nm (Amax).[11]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm. For fluorescein (FITC), this is approximately 0.3.[11]

      • ε_protein is the molar extinction coefficient of your protein (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).[12]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / ε_dye

    • Where ε_dye for fluorescein is approximately 68,000 M⁻¹cm⁻¹.[11]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein (1-10 mg/mL in amine-free buffer) labeling Labeling Reaction (Add activated reagent to protein, RT, 1-2 hours) prep_protein->labeling prep_reagent Prepare Labeling Reagent (Fresh 10 mM stock in DMSO/DMF) activate Activate Reagent (EDC/NHS, RT, 15-30 min) prep_reagent->activate activate->labeling quench Quench Reaction (Optional, add Tris/Glycine) labeling->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify measure Measure Absorbance (A280 and Amax) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? ph Incorrect pH? start->ph Yes reagent Hydrolyzed Reagent? start->reagent Yes concentration Low Protein Conc.? start->concentration Yes amines Competing Amines? start->amines Yes adjust_ph Adjust pH to 7.2-8.5 ph->adjust_ph fresh_reagent Use Fresh Reagent reagent->fresh_reagent increase_conc Increase Protein Conc. or Molar Excess of Reagent concentration->increase_conc remove_amines Use Amine-Free Buffers amines->remove_amines

Caption: Troubleshooting low labeling efficiency.

References

Preventing aggregation of proteins labeled with "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent protein aggregation when labeling with "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid".

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using "this compound"?

Protein aggregation during labeling with "this compound" can be triggered by several factors:

  • High Degree of Labeling: Attaching too many dye molecules can alter the protein's surface properties, leading to changes in its isoelectric point and solubility.[1]

  • Hydrophobic Interactions: The fluorescein (B123965) component of the label is hydrophobic. An increased number of these molecules on the protein surface can promote self-association and aggregation.[2]

  • Electrostatic Mismatches: Capping primary amines on the protein surface with the labeling reagent alters the protein's net charge, which can disrupt the repulsive electrostatic forces that help keep protein molecules apart.[2]

  • Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing agents in the labeling and storage buffers can compromise protein stability.

  • High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions and aggregation.[3][4]

  • Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can induce protein unfolding and subsequent aggregation.[2][3][4]

  • Presence of Impurities: Small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.[2]

Q2: How does the PEG component of the label affect protein stability?

The polyethylene (B3416737) glycol (PEG) component of the label generally has a positive impact on protein stability. PEGylation, the process of attaching PEG chains to molecules like proteins, is known to:

  • Increase Solubility and Stability: PEG is hydrophilic and can create a hydration shell around the protein, which helps to maintain its structure, improve solubility, and reduce aggregation.[5][6]

  • Enhance Thermal Stability: Studies have shown that PEGylation can increase the thermal stability of proteins, making them more resistant to denaturation at higher temperatures.[7]

  • Prolong Half-Life: In therapeutic applications, PEGylation can increase the hydrodynamic size of the protein, reducing its clearance by the kidneys and extending its circulation time in the body.[5][7]

  • Reduce Immunogenicity: The PEG chain can shield the protein from the immune system, reducing its immunogenicity.[5]

While PEG itself is beneficial, excessive labeling can still lead to aggregation due to the properties of the fluorescein dye and changes to the protein's surface chemistry.[8]

Q3: Can the choice of buffer prevent aggregation during the labeling reaction?

Yes, the buffer composition is critical for maintaining protein stability. Here are some key considerations:

  • pH: The pH of the buffer should be optimized for both the labeling reaction and the stability of your specific protein. For reactions targeting primary amines with NHS esters (via the carboxylic acid on the label), a pH of 7-9 is typically recommended.[9] However, you must ensure your protein is stable at this pH.

  • Ionic Strength: The salt concentration can influence electrostatic interactions. For some proteins, increasing the ionic strength (e.g., with 150 mM NaCl) can help to screen charges and prevent aggregation.[3]

  • Buffer Components: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester of the activated label.[1][9] Phosphate-buffered saline (PBS) or bicarbonate buffer are often good choices.[9]

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear sign of significant protein aggregation.

Potential Cause Troubleshooting Step Rationale
Over-labeling Decrease the molar excess of the labeling reagent in the reaction.Attaching too many hydrophobic fluorescein molecules increases the propensity for aggregation.[1][8] A lower degree of labeling is often sufficient and helps maintain solubility.
High Protein Concentration Perform the labeling reaction at a lower protein concentration.Reducing the concentration minimizes intermolecular interactions that can lead to aggregation.[3][4]
Suboptimal Buffer pH Screen a range of pH values (typically 7-9 for amine labeling) to find the optimal balance between labeling efficiency and protein stability.The ideal pH maintains protein structure while allowing the labeling reaction to proceed efficiently.[10]
Inadequate Ionic Strength Increase the salt concentration in the buffer (e.g., 100-200 mM NaCl).Salt can help to shield surface charges and prevent electrostatic attraction between protein molecules.[3]
Lack of Stabilizers Add stabilizing excipients to the labeling and storage buffers.See the table of common stabilizing additives below for recommendations.

Issue 2: The labeled protein appears soluble but shows poor performance in downstream applications (e.g., loss of activity, non-specific binding).

This may indicate the presence of soluble aggregates or that the label is interfering with the protein's function.

Potential Cause Troubleshooting Step Rationale
Formation of Soluble Aggregates Analyze the labeled protein using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).These techniques can detect the presence of higher molecular weight species that are not visible to the naked eye.[4]
Labeling of Critical Residues Reduce the degree of labeling or consider site-specific labeling methods if available.The label may be attached to amino acids in the active site or a binding interface, thus inhibiting the protein's function.[8]
Conformational Changes Use biophysical techniques like Circular Dichroism (CD) to assess the secondary structure of the labeled protein.The labeling process may have induced changes in the protein's conformation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of a protein via its primary amines using the carboxylic acid moiety of the label.

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

    • Adjust the protein concentration to 1-2 mg/mL.

  • Labeling Reagent Preparation:

    • The carboxylic acid on the "this compound" must first be activated to an NHS ester using a reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

    • Immediately before use, dissolve the labeling reagent in an anhydrous organic solvent like DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the activated labeling reagent to the protein solution.[9]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Unreacted Label:

    • Purify the labeled protein from the excess unreacted label using a desalting column, spin filtration, or dialysis.

Protocol 2: Quantification of Protein Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the labeled protein sample in an appropriate buffer to a final concentration of 0.1-1.0 mg/mL.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large, non-specific aggregates.

  • DLS Measurement:

    • Carefully transfer the sample into a clean cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire several measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • The presence of species with a larger hydrodynamic radius compared to the monomeric protein indicates aggregation.

    • A high polydispersity index (PDI) suggests a heterogeneous sample with a wide range of particle sizes, which can be indicative of aggregation.

Quantitative Data Summary

Table 1: Common Stabilizing Additives to Prevent Protein Aggregation
Additive Typical Concentration Mechanism of Action Reference
Arginine 0.5 - 1.0 MSuppresses protein-protein interactions and increases solubility.[3]
Glutamate 0.5 - 1.0 MWorks synergistically with arginine to enhance solubility.[3]
Glycerol 10 - 50% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[3][11]
Non-ionic Detergents (e.g., Tween 20) 0.01 - 0.1% (v/v)Solubilize protein aggregates without causing denaturation.[3]
Sugars (e.g., Sucrose, Trehalose) 0.2 - 0.5 MStabilize proteins against thermal stress by favoring the native state.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling and Analysis cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) reaction Labeling Reaction (Protein + Label) protein_prep->reaction label_prep Label Preparation (Activation) label_prep->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification analysis Analysis for Aggregation (DLS, SEC) purification->analysis functional_assay Functional Assay purification->functional_assay

Caption: Workflow for labeling proteins and subsequent analysis.

troubleshooting_logic Troubleshooting Logic for Protein Aggregation start Visible Aggregation? yes_agg Yes start->yes_agg Yes no_agg No start->no_agg No optimize_dol Reduce Degree of Labeling yes_agg->optimize_dol check_soluble_agg Check for Soluble Aggregates (DLS, SEC) no_agg->check_soluble_agg optimize_conc Lower Protein Concentration optimize_dol->optimize_conc optimize_buffer Optimize Buffer (pH, Salt, Additives) optimize_conc->optimize_buffer recheck_agg Re-check for Aggregation optimize_buffer->recheck_agg success Problem Solved recheck_agg->success No further_troubleshoot Further Troubleshooting Needed recheck_agg->further_troubleshoot Yes soluble_agg_present Soluble Aggregates Present? check_soluble_agg->soluble_agg_present yes_soluble Yes soluble_agg_present->yes_soluble Yes no_soluble No soluble_agg_present->no_soluble No yes_soluble->optimize_dol check_function Check Protein Function no_soluble->check_function check_function->success

Caption: Decision tree for troubleshooting protein aggregation.

References

"N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid in aqueous buffers. This guide is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments, providing potential causes and recommended solutions.

Issue 1: Low or No Fluorescent Signal After Conjugation

Potential Cause Recommended Solution
Degradation of the fluorescein (B123965) moiety due to improper storage. Ensure the compound is stored at -20°C and protected from light.[1][2] Avoid repeated freeze-thaw cycles.
pH-induced quenching of fluorescein. Maintain a pH between 7 and 9 for optimal fluorescence.[3][4] Fluorescence intensity decreases significantly in acidic conditions.[4][5]
Photobleaching during handling and experimentation. Minimize exposure to light by working in a dimly lit area and using amber-colored tubes.[3][6][7][8]
Hydrolysis of the carboxylic acid activating agent (if used). If using NHS esters for conjugation, be aware they have a short half-life in aqueous solutions. Prepare activating agents fresh and perform conjugations promptly.[3]
Aggregation of the molecule in aqueous buffer. Prepare fresh solutions and consider brief sonication if solubility issues are suspected. Fluorescein has a tendency to form aggregates in aqueous solutions.[9]

Issue 2: Inconsistent Fluorescent Signal Between Experiments

Potential Cause Recommended Solution
Variations in buffer pH. Use a calibrated pH meter to ensure consistent buffer pH across all experiments. Fluorescein's fluorescence is highly pH-dependent.[4][5]
Exposure to light for varying durations. Standardize all incubation and handling times where the sample is exposed to light.[10][11]
Presence of oxidizing agents or reactive oxygen species (ROS) in the buffer. Use high-purity water and buffer components. Consider de-gassing buffers to remove dissolved oxygen. ROS can degrade the fluorescein moiety.[12][13]
Temperature fluctuations. Perform experiments at a consistent temperature. While fluorescein has a relatively low temperature-dependent fluorescence, significant temperature changes can affect reaction kinetics and stability.[14][15]

Issue 3: High Background Fluorescence

Potential Cause Recommended Solution
Excess, unbound fluorescent reagent. Ensure thorough purification after the conjugation step using methods like dialysis or size-exclusion chromatography to remove any unreacted this compound.
Autofluorescence from sample components. Include an unstained control to determine the level of background fluorescence from your sample.
Contamination of buffers or equipment. Use fresh, high-purity buffers and ensure all labware is clean.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, the compound should be stored at -20°C, protected from light.[1][2][16][17] For short-term storage (days to weeks), 0-4°C is acceptable.[2] It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles.

Q2: How does pH affect the stability and fluorescence of this molecule?

The fluorescein component of the molecule is highly sensitive to pH.[4][5] In acidic conditions (pH < 7), the fluorescence intensity is significantly reduced.[14] For optimal and stable fluorescence, it is recommended to work in buffers with a pH between 7 and 9.[3][4]

Q3: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible degradation of a fluorophore caused by exposure to light.[3][6][7][8] To minimize photobleaching:

  • Work in a dimly lit environment.

  • Use light-blocking containers (e.g., amber tubes or foil-wrapped tubes).[11]

  • Minimize the duration of light exposure during experiments.

  • For microscopy applications, consider using anti-fading agents in the mounting media.[2][8]

Q4: Is the azide (B81097) group stable in aqueous buffers?

The aliphatic azide group in this molecule is generally stable in aqueous buffers under typical experimental conditions.[18][19] However, avoid using buffers containing sodium azide as a preservative, as this can interfere with downstream click chemistry reactions.[20] Also, be aware that azides can react with certain metals, so ensure your buffers are free from heavy metal contamination.[18]

Q5: How stable is the PEG linker?

The polyethylene (B3416737) glycol (PEG) ether backbone is generally stable to hydrolysis.[21] However, it can be susceptible to oxidative degradation, especially in the presence of transition metals and reactive oxygen species.[22][23] Using high-purity water and reagents for buffer preparation is recommended.

Quantitative Data Summary

The following table summarizes the pH-dependent fluorescence of fluorescein, which is the fluorescent component of this compound.

pH Relative Fluorescence Intensity (%) Reference
5.0~10[4]
6.0~40[4]
7.0~80[4]
8.0~100[4]
9.0~100[4]

Note: Values are approximate and can vary based on the specific buffer and ionic strength.

The photodecomposition of fluorescein is also influenced by pH. In one study, the photodegradation rate constant in a solution at pH 11.2 exposed to bright sunlight was -1.96 h⁻¹, while at pH 5.2, it was -0.47 h⁻¹.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol can be used to quantitatively assess the degradation of this compound over time in a specific aqueous buffer.

HPLC_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare buffer of interest B Dissolve compound to known concentration A->B C Aliquot into multiple time-point samples B->C D Store aliquots under desired conditions (e.g., 4°C, 25°C, 37°C, protected from light) C->D E At each time point, inject sample onto a reverse-phase HPLC column D->E t = 0, 1, 2, 4, 8, 24 hours, etc. F Monitor eluent with a fluorescence detector (Ex: ~495 nm, Em: ~515 nm) E->F G Quantify peak area of the parent compound F->G H Analyze data to determine degradation rate G->H

Caption: Workflow for assessing compound stability using HPLC.

Methodology:

  • Sample Preparation: Prepare the desired aqueous buffer and bring it to the correct pH. Dissolve this compound in the buffer to a known concentration (e.g., 1 mg/mL). Aliquot the solution into several separate, light-protected vials, one for each time point.

  • Incubation: Store the aliquots under the desired experimental conditions (e.g., different temperatures).

  • HPLC Analysis: At each designated time point, inject a sample onto a C18 reverse-phase HPLC column.

  • Detection: Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to elute the compound. Monitor the column eluent with a fluorescence detector set to the excitation and emission maxima of fluorescein (approximately 495 nm and 515 nm, respectively).

  • Data Analysis: Integrate the peak area corresponding to the intact this compound. Plot the natural logarithm of the peak area versus time to determine the degradation rate constant.

Protocol 2: Fluorescence Spectroscopy-Based Photostability Assessment

This protocol allows for the evaluation of the photostability of the compound in a specific buffer.

Photostability_Workflow A Prepare a solution of the compound in the buffer of interest B Place solution in a quartz cuvette A->B C Measure initial fluorescence intensity (Ex: ~495 nm, Em: ~515 nm) B->C D Expose the sample to a continuous light source (e.g., the fluorometer's excitation beam) C->D E Record fluorescence intensity over time D->E F Plot fluorescence intensity vs. time to determine the photobleaching rate E->F

Caption: Experimental workflow for photostability assessment.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired aqueous buffer in a quartz cuvette.

  • Initial Measurement: Place the cuvette in a fluorometer and measure the initial fluorescence intensity at the emission maximum (~515 nm) while exciting at the excitation maximum (~495 nm).

  • Photobleaching: Continuously expose the sample to the excitation light source in the fluorometer.

  • Data Acquisition: Record the fluorescence intensity at regular intervals over a set period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence corresponds to the rate of photobleaching under those specific conditions.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound in an aqueous buffer.

Degradation_Pathways cluster_degradation Degradation Products Compound This compound Fluorescein PEG Linker Azide Photobleached Photobleached Fluorescein (Non-fluorescent) Compound:f0->Photobleached Light (Photobleaching) OxidizedPEG Oxidized PEG Fragments Compound:f1->OxidizedPEG Oxidizing Agents / ROS

Caption: Potential degradation pathways for the fluorescent probe.

References

Technical Support Center: Overcoming Steric Hindrance with PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming steric hindrance in bioconjugation reactions through the use of Polyethylene Glycol (PEG) linkers.

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments that may be caused by steric hindrance.

Problem 1: Low or No Conjugation Yield

Possible Cause: The reactive groups on the biomolecule and the payload are sterically hindered, preventing efficient conjugation. This can occur when the target functional group is located in a sterically crowded environment on the protein surface or when both the biomolecule and the payload are large.[1]

Recommended Solutions:

  • Introduce a PEG Linker: Utilize a PEG linker to create a hydrophilic spacer between the two molecules, thereby reducing steric hindrance.[2]

  • Optimize PEG Linker Length: Experiment with different PEG linker lengths. A longer linker can provide greater separation and flexibility, potentially increasing conjugation efficiency.[1][3] However, an excessively long linker might lead to other issues, so optimization is key.

  • Change Linker Architecture: Consider using a branched PEG linker, which can offer a different spatial arrangement and potentially better access to the reactive site.[4][5]

  • Modify Reaction Conditions: Optimize reaction parameters such as pH, temperature, and incubation time, as these can influence the reactivity of the functional groups.[3]

  • Site-Directed Mutagenesis: If possible, genetically engineer the protein to introduce a more accessible reactive residue (e.g., a cysteine) at a suitable location.[1]

Problem 2: Reduced Biological Activity of the Conjugate

Possible Cause: The conjugation site is near the active site or binding domain of the biomolecule, and the attached payload or linker is causing steric hindrance, blocking its function.[6]

Recommended Solutions:

  • Site-Specific Conjugation: Employ site-specific conjugation techniques to attach the PEG linker and payload at a location distant from the active site.[7][8]

  • Vary PEG Linker Length: Test a range of PEG linker lengths. A shorter linker might be sufficient to overcome initial conjugation hindrance without impeding the biological activity, while a longer linker might be necessary to move the payload further away from the active site.[9]

  • Protect the Active Site: During the conjugation reaction, use a reversible inhibitor or substrate analog to protect the active site from modification.[10]

  • Structural Analysis: Use computational modeling to predict solvent-accessible surfaces and identify optimal conjugation sites away from the active domain.[1]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or molecular groups obstructs a chemical reaction.[11] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein or antibody) and/or the molecule being attached to it (the payload) physically prevents the reactive functional groups from coming into close enough proximity to form a covalent bond.[1] This can lead to low reaction yields or a complete failure of the conjugation reaction.[1]

Q2: How do PEG linkers help overcome steric hindrance?

A2: PEG linkers are flexible, hydrophilic chains of repeating ethylene (B1197577) glycol units that act as spacers between the biomolecule and the payload.[2] By introducing a PEG linker, you increase the distance between the two molecules, which can:

  • Reduce steric clash: The linker pushes the bulky payload away from the surface of the biomolecule, allowing the reactive groups to approach each other more easily.[3]

  • Increase flexibility: The flexibility of the PEG chain allows the payload to orient itself in a more favorable position for conjugation.

  • Improve solubility: The hydrophilic nature of PEG can help to prevent aggregation of hydrophobic payloads, keeping them in solution and available for reaction.[2]

Q3: How does the length of a PEG linker affect bioconjugation?

A3: The length of the PEG linker is a critical parameter that needs to be optimized for each specific application.[9]

  • Too short: A linker that is too short may not provide enough separation to overcome the steric hindrance, resulting in low conjugation efficiency.[3]

  • Too long: An excessively long linker can sometimes wrap around the biomolecule, potentially causing its own form of steric hindrance or leading to a less stable conjugate.[3] Longer linkers generally enhance the pharmacokinetic properties of the bioconjugate.[12]

Q4: What are the common reactive groups used with PEG linkers?

A4: PEG linkers can be functionalized with a variety of reactive groups to target specific amino acid residues or other functional groups on a biomolecule. Some common reactive groups include:

  • NHS esters: React with primary amines (e.g., lysine (B10760008) residues).[13]

  • Maleimides: React with free sulfhydryl groups (e.g., cysteine residues).[3]

  • Alkynes/Azides: Used in "click chemistry" for highly specific and efficient conjugation.[14]

  • Hydrazides: React with aldehydes or ketones, often used for labeling glycoproteins.[2]

Q5: What are some potential downsides of using PEG linkers?

A5: While highly beneficial, PEGylation can have some potential drawbacks:

  • Reduced Bioactivity: If the PEG chain is too large or attached near the active site, it can hinder the interaction of the biomolecule with its target.[7]

  • Immunogenicity: Although generally considered non-immunogenic, there have been reports of anti-PEG antibodies, which can lead to accelerated clearance of the conjugate from the body.[7][15]

  • Manufacturing Complexity: Achieving a homogenous product with a specific drug-to-antibody ratio (DAR) can be challenging.[7]

Data Presentation

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[9]

Table 2: Influence of PEG Linker Length on Binding Affinity

PEG Linker LengthIC50 (nM)
PEG21.8 ± 0.3
PEG42.5 ± 0.4
PEG83.1 ± 0.5
PEG124.2 ± 0.6

Data from a study on the binding of a PEGylated ligand to its receptor. In this case, shorter linkers resulted in higher binding affinity.[9]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[3]

Materials:

  • Protein of interest

  • NHS-Ester-PEG linker

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein Thiol

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[9]

Materials:

  • Protein with a free cysteine residue

  • Maleimide-PEG linker

  • Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP or DTT) - if cysteines are in a disulfide bond

  • Desalting column

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.

  • Prepare the PEG-Maleimide: Dissolve the Maleimide-PEG linker in the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the reduced protein solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and protein.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Mandatory Visualization

Steric_Hindrance_Troubleshooting cluster_problem Observed Problem cluster_diagnosis Potential Cause cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome Problem Low Conjugation Yield or Reduced Biological Activity Diagnosis Steric Hindrance Problem->Diagnosis Sol1 Introduce PEG Linker Diagnosis->Sol1 Sol2 Optimize Linker Length Diagnosis->Sol2 Sol3 Change Linker Architecture Diagnosis->Sol3 Sol4 Modify Reaction Conditions Diagnosis->Sol4 Sol5 Site-Specific Conjugation Diagnosis->Sol5 Outcome Improved Conjugation Efficiency and Maintained Biological Activity Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome Sol5->Outcome

Caption: Troubleshooting workflow for addressing steric hindrance.

PEG_Linker_Function cluster_before Without PEG Linker cluster_after With PEG Linker Biomolecule1 Biomolecule Payload1 Payload Biomolecule1->Payload1 Steric Hindrance Biomolecule2 Biomolecule PEG PEG Linker Biomolecule2->PEG Payload2 Payload PEG->Payload2

References

Technical Support Center: Minimizing Non-specific Binding of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the non-specific binding of "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common applications?

"this compound" is a bifunctional, PEGylated fluorescent probe. It contains:

  • An azide group (N3) for bioorthogonal "click chemistry" reactions, most commonly with alkyne-modified biomolecules.

  • A fluorescein (B123965) moiety for fluorescent detection.

  • A carboxylic acid (COOH) group for conjugation to primary amines on proteins or other molecules.

  • Polyethylene glycol (PEG) linkers to increase hydrophilicity and reduce non-specific binding.

Common applications include fluorescently labeling and visualizing proteins, glycans, or other biomolecules in vitro and in cells through click chemistry or amide bond formation.

Q2: What are the primary causes of non-specific binding with this probe?

Non-specific binding of this probe can arise from several factors:

  • Hydrophobic Interactions: Although PEGylated, the fluorescein moiety can still participate in hydrophobic interactions with cellular components.

  • Electrostatic Interactions: The negatively charged carboxylic acid group can interact with positively charged regions on proteins or cell surfaces.

  • Probe Aggregation: At high concentrations, the probe may form aggregates that can bind non-specifically.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or other surfaces.

  • Inadequate Washing: Unbound probe that is not sufficiently washed away will contribute to background fluorescence.

Q3: How does PEGylation help in reducing non-specific binding?

Polyethylene glycol (PEG) is a hydrophilic polymer that creates a hydration layer around the molecule. This layer acts as a physical barrier, sterically hindering non-specific interactions between the fluorescent probe and other surfaces. Studies have shown that PEG modification can significantly reduce non-specific protein adsorption.[1][2]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common indicator of non-specific binding. The following troubleshooting steps can help you optimize your experimental protocol to minimize this issue.

Optimization of Blocking Conditions

Effective blocking of non-specific binding sites is crucial. The choice of blocking agent and its concentration should be optimized for your specific application.

Recommended Blocking Agents:

Blocking AgentTypical ConcentrationIncubation Time & TemperatureNotes
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBS30-60 min at room temperatureA commonly used general blocking agent.
Normal Serum (e.g., from the host species of the secondary antibody) 5-10% (v/v) in PBS or TBS30-60 min at room temperatureCan be very effective at reducing background from Fc receptor binding.
Casein 1-5% (w/v) in PBS or TBS30-60 min at room temperatureCan be more effective than BSA for some applications. Avoid with phosphoprotein detection.
Commercial Blocking Buffers Varies by manufacturerFollow manufacturer's instructionsOften contain a mixture of blocking agents and can provide enhanced performance.

Experimental Protocol: Comparing Blocking Agents

  • Prepare your samples (e.g., cells on coverslips) according to your standard protocol.

  • Divide the samples into groups, with each group to be treated with a different blocking agent.

  • Prepare solutions of different blocking agents (e.g., 3% BSA, 5% Normal Goat Serum, and a commercial blocker) in your assay buffer.

  • Incubate each group of samples with its respective blocking solution for 1 hour at room temperature.

  • Proceed with your standard staining protocol using "this compound".

  • After washing, mount the samples and image them using identical acquisition settings.

  • Quantify the background fluorescence intensity in a region of interest that does not contain your target structure.

  • Compare the background levels between the different blocking agents to determine the most effective one for your experiment.

Buffer Optimization

The composition of your incubation and washing buffers can significantly impact non-specific binding.

Key Buffer Components to Optimize:

Buffer ComponentRecommended ConcentrationPurpose
Salt (e.g., NaCl) 150-500 mMReduces electrostatic interactions.
Detergent (e.g., Tween-20) 0.05-0.1% (v/v)Reduces hydrophobic interactions.
pH 7.2-7.6Maintain physiological conditions and protein stability.
Probe Concentration and Incubation Time

Using an excessive concentration of the fluorescent probe can lead to increased non-specific binding.

Experimental Protocol: Titration of Probe Concentration

  • Prepare a series of dilutions of your "this compound" probe (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

  • Stain your samples with each concentration under otherwise identical conditions.

  • Image the samples using the same acquisition settings.

  • Determine the lowest concentration that provides a good signal-to-noise ratio.

Washing Steps

Thorough washing is essential to remove unbound probe.

Recommendations for Effective Washing:

  • Increase the number of washes: Perform at least 3-5 washes after probe incubation.

  • Increase the duration of washes: Each wash should be at least 5 minutes with gentle agitation.

  • Use an appropriate wash buffer: Include a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer (e.g., PBST or TBST) to help remove non-specifically bound probe.

Experimental Workflow and Diagrams

The following section provides a detailed experimental workflow for labeling cell surface proteins using "this compound" via click chemistry, along with corresponding diagrams.

Experimental Workflow: Cell Surface Protein Labeling via Click Chemistry

This workflow assumes that the target cell surface protein has been metabolically labeled with an alkyne-containing amino acid.

experimental_workflow cluster_prep Cell Preparation cluster_blocking Blocking cluster_labeling Click Chemistry Labeling cluster_washing Washing cluster_analysis Analysis cell_culture 1. Culture cells with alkyne-modified amino acid harvest 2. Harvest and wash cells cell_culture->harvest blocking 3. Block with 1% BSA in PBS for 30 min harvest->blocking probe_prep 4. Prepare click reaction mix with this compound blocking->probe_prep incubation 5. Incubate cells with reaction mix for 30-60 min probe_prep->incubation wash1 6. Wash 3x with PBS + 0.1% Tween-20 incubation->wash1 wash2 7. Wash 2x with PBS wash1->wash2 imaging 8. Image cells by fluorescence microscopy wash2->imaging

Caption: Experimental workflow for cell surface protein labeling.

Signaling Pathway: Click Chemistry Labeling of a Cell Surface Receptor

This diagram illustrates the principle of labeling a cell surface receptor that has incorporated an alkyne-modified amino acid.

signaling_pathway receptor Cell Surface Receptor (with Alkyne group) labeled_receptor Fluorescently Labeled Receptor probe This compound probe->receptor  Click Reaction (CuAAC or SPAAC)

References

Click Chemistry Technical Support Center: Optimizing Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for click chemistry reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the yield and efficiency of their click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A1: The primary difference lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide (B81097), resulting in the formation of a 1,4-disubstituted 1,2,3-triazole.[1][2][] In contrast, SPAAC is a copper-free reaction that employs a strained cyclooctyne (B158145), which reacts spontaneously with an azide.[2][4] This distinction makes SPAAC highly suitable for in vivo and live-cell applications where the cytotoxicity of copper is a concern.[4][5]

Q2: When should I choose CuAAC over SPAAC, and vice-versa?

A2: The choice depends on your experimental needs. CuAAC generally offers very fast reaction kinetics, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[4] This makes it ideal for applications where high reaction speed is critical. However, the copper catalyst can be toxic to cells, although this can be mitigated with the use of appropriate ligands.[4][6] SPAAC is the preferred method for in vivo studies and live-cell imaging due to its excellent biocompatibility as a catalyst-free reaction.[4] However, SPAAC reactions are generally slower than CuAAC, and the choice of the cyclooctyne is critical, especially with sterically hindered substrates.[4][7]

Q3: What are the most common side reactions in click chemistry and how can I prevent them?

A3: A common side reaction in CuAAC is the homocoupling of alkynes, known as Glaser coupling, which forms diynes.[1] This can be minimized by using a ligand to stabilize the copper catalyst and by performing the reaction under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.[1][2] In SPAAC, particularly in biological samples, a frequent side reaction is the addition of thiol groups from cysteine residues to the strained alkyne (thiol-yne addition), leading to non-specific labeling of proteins.[2]

Q4: How do I purify the final product of my click reaction?

A4: Purification methods depend on the nature of your product. If the product precipitates from the reaction mixture, it can often be isolated by simple filtration and washing.[1] For soluble products, chromatographic techniques like column chromatography are commonly employed to separate the desired triazole from unreacted starting materials and side products.[1] For oligonucleotide and DNA conjugates, purification can be achieved via precipitation with acetone/lithium perchlorate (B79767) or ethanol/sodium acetate, followed by centrifugation and washing.[8][9]

Troubleshooting Guides

Issue 1: Low or No Product Yield in CuAAC Reaction

A common challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a lower-than-expected yield. This guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low CuAAC Yield

Low_Yield_Troubleshooting start Low or No Product Yield catalyst Check Catalyst Activity (Cu(I) vs Cu(II)) start->catalyst reagents Verify Reagent Quality (Azide, Alkyne) catalyst->reagents Catalyst is active sub_catalyst1 Use fresh reducing agent (e.g., Sodium Ascorbate) catalyst->sub_catalyst1 sub_catalyst2 Work under inert atmosphere (N2 or Ar) catalyst->sub_catalyst2 sub_catalyst3 Use a stabilizing ligand (e.g., THPTA, TBTA) catalyst->sub_catalyst3 conditions Optimize Reaction Conditions reagents->conditions Reagents are pure sub_reagents1 Purify starting materials reagents->sub_reagents1 solution Solution Implemented conditions->solution Conditions optimized sub_conditions1 Increase reactant concentration conditions->sub_conditions1 sub_conditions2 Increase reaction time/temperature conditions->sub_conditions2 sub_conditions3 Optimize solvent system conditions->sub_conditions3

Caption: A troubleshooting workflow for addressing low product yield in CuAAC reactions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen.[1] 2. Poor Reagent Quality: Impurities in the azide or alkyne starting materials can inhibit the reaction. 3. Steric Hindrance: Bulky groups near the azide or alkyne can slow down the reaction.[1] 4. Low Reactant Concentration: Dilute reaction conditions can lead to slow reaction rates.1. Use a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[2][10] 2. Purify the starting materials before use. 3. Increase the reaction time and/or temperature.[1] Consider using a more active catalyst system.[1] 4. Increase the concentration of both the alkyne and azide.[2]
Presence of a Major Side Product (likely diyne from Glaser coupling) 1. Oxygen in the reaction: Oxygen promotes the oxidative homocoupling of terminal alkynes.[1] 2. Absence of a stabilizing ligand: Ligands can suppress side reactions.[1]1. Thoroughly degas all solvents and reagents before use by sparging with an inert gas.[2] 2. Add a Cu(I)-stabilizing ligand such as THPTA or TBTA.[2]
Reaction is Sluggish or Stalls 1. Catalyst Poisoning: Other functional groups in the substrates (e.g., thiols) can coordinate to the copper and inhibit its catalytic activity. 2. Inefficient Ligand: The chosen ligand may not be optimal for the specific substrates or reaction conditions.1. If possible, protect interfering functional groups before the reaction. 2. Screen different ligands to find one that provides better acceleration.

Data Presentation: Optimizing Reaction Components

The efficiency of a click reaction can be significantly influenced by the choice of catalyst, ligand, and solvent.

Table 1: Comparison of Common Ligands for CuAAC
Ligand Key Features Recommended Applications
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)First-generation ligand, limited water solubility.[7]Organic synthesis, applications where aqueous conditions are not required.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble, allows the reaction to be run in aqueous buffers.[11]Bioconjugation, labeling of biomolecules in aqueous environments.[10][11]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)High water solubility and accelerates the CuAAC reaction.[7]Bioconjugation and applications requiring fast reaction rates in water.
Table 2: Comparison of CuAAC and SPAAC Reaction Kinetics
Reaction Type Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Considerations
CuAAC 1 - 100[4]Very fast kinetics, but potential for copper cytotoxicity.[4]
SPAAC Slower than CuAAC, highly dependent on the cyclooctyne structure.[4]Excellent biocompatibility, ideal for in vivo applications.[4] The choice of strained alkyne is critical for reaction efficiency.[12]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol is a general guideline for the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne.

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne, azide, copper(II) sulfate (B86663) (CuSO₄), a stabilizing ligand (e.g., THPTA), and sodium ascorbate in a suitable solvent (e.g., water, DMSO, or a mixture).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne and azide solutions.

    • Add the ligand solution, followed by the CuSO₄ solution. A typical ligand to copper ratio is 5:1.[13]

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[1]

    • Incubate the reaction at room temperature or a slightly elevated temperature, monitoring the progress by TLC or LC-MS. Reaction times can range from a few minutes to several hours.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For bioconjugates, copper ions can be removed by dialysis against a buffer containing a chelating agent like EDTA.[13] For small molecules, standard purification techniques such as column chromatography can be used.[1]

Decision-Making Flowchart: Choosing Between CuAAC and SPAAC

Choose_Reaction start Start: Need to perform an azide-alkyne cycloaddition in_vivo Is the reaction for an in vivo or live-cell application? start->in_vivo fast_kinetics Is rapid reaction kinetics the primary requirement? in_vivo->fast_kinetics No use_spaac Use SPAAC in_vivo->use_spaac Yes use_cuaac Use CuAAC fast_kinetics->use_cuaac Yes consider_spaac Consider SPAAC if biocompatibility is a concern fast_kinetics->consider_spaac No consider_spaac->use_cuaac

Caption: A flowchart to guide the selection between CuAAC and SPAAC based on experimental requirements.

References

Technical Support Center: Purification of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" from unreacted components.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted components and impurities I might encounter when purifying this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. Based on the structure of the target molecule, these may include:

  • Unreacted Azido-PEG3-amine: A key starting material for introducing the azide (B81097) functionality.

  • Unreacted Fluorescein (B123965) isothiocyanate (FITC) or other activated fluorescein derivatives: The fluorescent labeling reagent.

  • Unreacted PEG4-acid derivative: The starting material for the acid-terminated PEG chain.

  • Hydrolyzed reagents: Activated esters (like NHS esters) used for coupling can hydrolyze in the presence of water.

  • Di-substituted species: For example, a molecule where two Azido-PEG3 units have reacted with the fluorescein core, or vice-versa.

Q2: What are the recommended purification methods for this compound?

A2: The two primary recommended methods for purifying this bifunctional linker are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).

  • RP-HPLC separates molecules based on their hydrophobicity. This is highly effective for separating the fluorescently labeled product from unlabeled starting materials, as the fluorescein moiety significantly increases hydrophobicity.[1][2]

  • SEC separates molecules based on their size (hydrodynamic volume).[3][4] This can be useful for removing smaller unreacted components like excess labeling reagents or salts. For smaller PEG molecules, specialized columns are necessary to achieve good resolution.[5][6]

Q3: How can I monitor the purity of my final product?

A3: Purity can be assessed using analytical RP-HPLC or LC-MS. A pure product should show a single major peak in the chromatogram. Mass spectrometry (MS) can be used to confirm the identity of the product by matching the observed molecular weight to the expected molecular weight of this compound (855.91 g/mol ).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of purified product Inefficient reaction: The initial synthesis may not have gone to completion.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).
Product loss during purification: The compound may be adsorbing to the chromatography column or being lost during solvent evaporation.For RP-HPLC, ensure the mobile phase is appropriate to elute the compound. For SEC, check for non-specific binding to the column matrix. Use careful techniques for solvent removal, such as a rotary evaporator at a controlled temperature.
Multiple peaks in the analytical HPLC of the purified product Incomplete separation: The purification method may not be optimized to separate all impurities.For RP-HPLC: Adjust the gradient profile (e.g., make it shallower), change the organic modifier (e.g., from acetonitrile (B52724) to methanol), or try a different column with a different stationary phase (e.g., C8 instead of C18).[1][2]
For SEC: Ensure the column's fractionation range is appropriate for the molecular weight of your compound and impurities.[4] Consider using a mobile phase with a small amount of salt to improve the separation of PEG oligomers.[6]
Product degradation: The compound may be sensitive to light (due to fluorescein) or pH.Protect the compound from light during all purification and storage steps. Maintain a neutral pH unless the protocol specifies otherwise.
No product detected after purification Incorrect detection wavelength: The detector may not be set to the optimal wavelength for fluorescein.Set the UV-Vis detector to the absorbance maximum of fluorescein, which is around 494 nm.
Product is not eluting from the column: The compound may be irreversibly bound to the stationary phase.For RP-HPLC: Use a stronger mobile phase (higher percentage of organic solvent) to elute the compound.
For SEC: Ensure the mobile phase is appropriate and that there are no secondary interactions between your compound and the column.
Broad peaks during chromatography Poor solubility: The sample may not be fully dissolved in the injection solvent.Ensure the sample is completely dissolved before injection. The injection solvent should be compatible with the mobile phase.
Column overloading: Too much sample has been injected onto the column.Reduce the amount of sample injected.
Polydispersity of PEG: The PEG starting materials may have a distribution of chain lengths.This is inherent to many PEG reagents. High-resolution chromatography may show some peak broadening due to this.

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This method is ideal for separating the desired product from unreacted starting materials based on differences in hydrophobicity.

Materials:

  • Crude this compound reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a UV-Vis detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., 50:50 water:acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 10-20 mL/min (for a preparative column)

    • Detection: 494 nm (for fluorescein) and 260 nm (for other potential aromatic impurities)

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% B

      • 40-45 min: 80% to 20% B

      • 45-50 min: 20% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes. The desired product is expected to be more retained (elute later) than the unreacted, non-fluorescent starting materials due to the hydrophobicity of the fluorescein tag.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. The final product can be lyophilized to yield a dry powder.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This method is suitable for removing small molecule impurities.

Materials:

  • Crude this compound reaction mixture

  • SEC system with a UV-Vis or Refractive Index (RI) detector

  • SEC column with a low molecular weight cut-off (e.g., suitable for separating molecules in the 100 - 2000 Da range)

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Methodology:

  • System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: As per the column manufacturer's recommendation (typically 0.5 - 1.0 mL/min for analytical scale, may be higher for preparative).

    • Detection: 494 nm (for fluorescein).

    • Run Time: Sufficient to allow for the elution of all components.

  • Fraction Collection: Collect the fractions corresponding to the desired molecular weight. Larger molecules will elute first.[4]

  • Product Recovery: Desalt the collected fractions if necessary (e.g., by dialysis or using a desalting column) and lyophilize to obtain the final product.

Visualizations

experimental_workflow Experimental Workflow for Purification crude Crude Reaction Mixture dissolve Dissolve in Mobile Phase/Solvent crude->dissolve filter Filter (0.45 µm) dissolve->filter hplc Preparative RP-HPLC filter->hplc Method 1 sec Size-Exclusion Chromatography filter->sec Method 2 collect_hplc Collect Fractions of Target Compound hplc->collect_hplc collect_sec Collect Fractions of Target Compound sec->collect_sec analyze Analyze Purity (Analytical HPLC/LC-MS) collect_hplc->analyze collect_sec->analyze analyze->hplc If Impure, Re-purify pool Pool Pure Fractions analyze->pool If Pure evaporate Solvent Evaporation/ Lyophilization pool->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_pathway Troubleshooting Logic for Impure Product start Impure Product after Initial Purification check_hplc Analyze Analytical HPLC start->check_hplc extra_peaks What is the nature of impurities? check_hplc->extra_peaks Multiple Peaks broad_peak Broad Peak check_hplc->broad_peak Broad Peak early_eluting Early Eluting Peaks (More Polar) extra_peaks->early_eluting late_eluting Late Eluting Peaks (More Hydrophobic) extra_peaks->late_eluting solution1 Likely unreacted starting materials (non-fluorescent). Optimize HPLC gradient (shallower). early_eluting->solution1 solution2 Could be di-substituted byproducts or aggregated product. Try a different column or mobile phase. late_eluting->solution2 solution3 Could be column overloading, polydispersity of PEG, or poor solubility. Reduce sample load or change solvent. broad_peak->solution3

Caption: Decision-making pathway for troubleshooting an impure product after initial purification.

References

Technical Support Center: Photobleaching of Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the photobleaching of fluorescein (B123965) in fluorescence microscopy applications.

FAQs: Understanding Photobleaching

Q1: What is photobleaching and why is fluorescein so susceptible to it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] The process is initiated when the fluorophore absorbs light and, instead of returning directly to its ground state, transitions to a long-lived excited triplet state.[4][5] In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore or other nearby molecules.[1][5]

Fluorescein is notoriously prone to photobleaching because it has a high probability of entering the triplet state and is highly susceptible to reactions with ROS.[4][6] An average fluorescein molecule can emit only 30,000 to 40,000 photons before it is destroyed.[5]

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// Edges S0 -> S1 [label=" ", arrowhead=none, color="#4285F4", style=dashed, constraint=false]; Excitation -> S0 [color="#4285F4"]; S1 -> S0 [label=" ", color="#34A853", style=dashed, arrowhead=none, constraint=false]; Fluorescence -> S1 [dir=back, color="#34A853"]; S1 -> T1 [label=" ", color="#EA4335", style=dashed, arrowhead=none, constraint=false]; ISC -> S1 [dir=back, color="#EA4335"]; T1 -> ROS [label="Energy Transfer", color="#EA4335"]; Oxygen -> T1 [style=invis]; ROS -> Bleached [label="Oxidation", color="#EA4335"]; S0 -> Bleached [style=invis];

// Rank alignment {rank=same; S0; Fluorescence;} {rank=same; Excitation; S1; ISC; T1;} {rank=same; Oxygen; ROS; Bleached;} } Caption: Simplified Jablonski diagram showing the pathway to photobleaching.

Q2: How can I tell if my signal loss is due to photobleaching?

A2: Signal loss from photobleaching has a distinct characteristic: the fluorescence fades specifically in the area being illuminated by the excitation light.[1] Areas of the sample that have not been exposed will remain bright. To confirm, you can perform a time-lapse acquisition on a single field of view; a progressive and irreversible decrease in intensity over time is indicative of photobleaching.[1]

Q3: Does pH affect fluorescein's stability and brightness?

A3: Yes, pH is critical. Fluorescein's fluorescence is highly pH-dependent, with optimal brightness occurring in a slightly alkaline environment, typically between pH 8.5 and 9.0.[7] Using a mounting medium outside this range can lead to significant quenching (loss of fluorescence) and can also influence the rate of photobleaching.[7]

Troubleshooting Guide

This section addresses common issues encountered during experiments.

Issue: My signal fades almost instantly upon illumination.
Potential Cause Troubleshooting Steps
Excessive Light Intensity 1. Reduce laser power or illumination intensity to the minimum required for a clear image.[1][8][9] 2. Use neutral density (ND) filters to attenuate the excitation light.[10][11][12] 3. Decrease the camera's exposure time.[1][9]
No Antifade Reagent Used 1. Ensure your sample is mounted in a medium containing an antifade reagent.[11] 2. If using a homemade medium, verify the concentration and freshness of the antifade component.[13]
Suboptimal Imaging Protocol 1. Use transmitted light (e.g., DIC or phase-contrast) to locate the region of interest before switching to fluorescence.[10][12] 2. Set up imaging parameters on an area adjacent to your target region, then move to the fresh area for final image capture.[10][11]
Incorrect pH of Mounting Medium 1. Measure the pH of your mounting medium. 2. Ensure the pH is between 8.5 and 9.0 for optimal fluorescein performance.[7]

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// Edges Start -> CheckLight [color="#5F6368"]; CheckLight -> ReduceLight [label="No", fontcolor="#EA4335", color="#5F6368"]; ReduceLight -> CheckAntifade [color="#5F6368"]; CheckLight -> CheckAntifade [label="Yes", fontcolor="#34A853", color="#5F6368"]; CheckAntifade -> AddAntifade [label="No", fontcolor="#EA4335", color="#5F6368"]; AddAntifade -> CheckProtocol [color="#5F6368"]; CheckAntifade -> CheckProtocol [label="Yes", fontcolor="#34A853", color="#5F6368"]; CheckProtocol -> OptimizeProtocol [label="No", fontcolor="#EA4335", color="#5F6368"]; OptimizeProtocol -> ConsiderDye [color="#5F6368"]; CheckProtocol -> ConsiderDye [label="Yes", fontcolor="#34A853", color="#5F6368"]; } Caption: A logical workflow for diagnosing and solving photobleaching issues.

Prevention Strategies & Quantitative Data

The most effective way to prevent photobleaching is by using chemical antifade reagents in the mounting medium. These reagents are typically reducing agents or free radical scavengers that suppress the formation of damaging reactive oxygen species.

Common Antifade Reagents
  • p-Phenylenediamine (PPD): Highly effective but can be toxic and may turn mounting media brown if it oxidizes, which can stain samples.[13][14]

  • n-Propyl gallate (NPG): A common and effective antioxidant.[14][15]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): A quenching agent that is less toxic than PPD.[7][16]

  • Ascorbic Acid (Vitamin C): A natural antioxidant that can reduce photobleaching.[7]

  • Trolox: A vitamin E derivative that works as an efficient ROS scavenger, particularly useful in live-cell imaging.[8]

Quantitative Comparison of Antifade Agents

The photostability of a fluorophore is often measured by its photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[17]

Mounting Medium Fluorophore Photobleaching Half-Life (t½) in seconds Reference
90% Glycerol (B35011) in PBS (pH 8.5)Fluorescein9 s[18]
Vectashield (contains PPD)Fluorescein96 s[18]

Note: Half-life values are highly dependent on experimental conditions (e.g., illumination intensity, objective NA, pixel dwell time) and should be used for relative comparison.[19] Studies have consistently shown that commercial antifade reagents like Vectashield, or homemade media containing PPD or NPG, significantly retard the fading of fluorescein compared to simple buffered glycerol.[14][18][20]

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple recipe for a glycerol-based antifade mounting medium containing n-propyl gallate (NPG).[15][21]

Materials:

  • 10X Phosphate-Buffered Saline (PBS)

  • n-Propyl gallate (NPG) (e.g., Sigma P3130)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Glycerol (ACS grade, 99-100% purity)

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO. NPG does not dissolve well in aqueous solutions, so a solvent is required.[15][21]

  • Prepare the glycerol/PBS base: In a 50 mL conical tube, thoroughly mix:

    • 1 part of 10X PBS (e.g., 5 mL)

    • 9 parts of glycerol (e.g., 45 mL)

  • Combine the solutions: Place the glycerol/PBS mixture on a stir plate with a stir bar. While the solution is stirring rapidly, slowly add 0.1 parts of the 20% NPG stock solution dropwise (e.g., 0.5 mL).

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. Adjust to pH 8.5-9.0 using 0.2M Carbonate-Bicarbonate buffer if necessary.[7][13]

  • Storage: Aliquot the final mounting medium into microcentrifuge tubes and store protected from light at -20°C. The medium is stable for several months.[7][16]

Protocol 2: Quantifying Photobleaching Rate

This protocol outlines a method to measure and compare the photostability of fluorescein in your samples.[17][22]

Workflow:

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// Nodes Prep [label="1. Prepare Sample\n(e.g., FITC-stained cells mounted\nin test medium)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="2. Set Imaging Parameters\n(Define laser power, exposure, gain.\nKeep constant for all samples.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acquire [label="3. Time-Lapse Acquisition\n(Image a single ROI continuously\nuntil signal is significantly reduced)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="4. Data Analysis\n(Measure mean intensity in ROI\nfor each time point)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plot [label="5. Plot & Fit Data\n(Plot normalized intensity vs. time.\nFit to exponential decay curve.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="6. Determine Half-Life (t½)\n(Time at which intensity\nreaches 50% of initial value)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> Setup [color="#5F6368"]; Setup -> Acquire [color="#5F6368"]; Acquire -> Analyze [color="#5F6368"]; Analyze -> Plot [color="#5F6368"]; Plot -> Result [color="#5F6368"]; } Caption: Experimental workflow for measuring the photobleaching half-life.

Detailed Steps:

  • Sample Preparation: Prepare identical samples stained with fluorescein (e.g., FITC-phalloidin stained cells) and mount them in the different media you wish to compare.

  • Microscope Setup:

    • Choose a representative field of view.

    • Set the excitation intensity, camera exposure, and gain. Crucially, these settings must remain identical for all samples being compared.

  • Image Acquisition:

    • Begin a time-lapse series, acquiring images of the same region of interest (ROI) continuously.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 20% of its initial value.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), draw an ROI within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point) of the series.

    • Measure the background intensity in a region with no cells and subtract it from your ROI measurements.

  • Plotting and Curve Fitting:

    • Normalize the intensity data by dividing the intensity at each time point by the initial intensity of the first frame.

    • Plot the normalized intensity as a function of time.

    • Fit the resulting photobleaching curve to a single exponential decay function to calculate the half-life (t½).[17]

References

Validation & Comparative

A Comparative Guide to Protein Analysis via Mass Spectrometry: N-(Azido-PEG3)-N-Fluorescein-PEG4-acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid," a versatile click chemistry-enabled fluorescent linker, with established alternative methods for quantitative mass spectrometry.

"this compound" is a trifunctional molecule featuring an azide (B81097) group for bioorthogonal click chemistry, a fluorescein (B123965) moiety for fluorescent detection, and a carboxylic acid for conjugation to primary amines on proteins.[1][2] The integrated polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[1] This reagent is particularly relevant in the field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6]

This guide will objectively compare the anticipated performance of this labeling strategy with established alternatives, namely isobaric labeling (TMT and iTRAQ) and label-free quantification, supported by a discussion of their respective strengths and weaknesses.

Comparison of Quantitative Proteomics Strategies

The selection of a protein labeling strategy for mass spectrometry is dictated by the specific experimental goals, sample complexity, and desired depth of proteomic coverage. Below is a comparative overview of "this compound" and its principal alternatives.

FeatureThis compoundIsobaric Labeling (TMT/iTRAQ)Label-Free Quantification
Principle Covalent labeling of proteins with a fluorescent tag via an amine-reactive group, followed by click chemistry for enrichment or detection.Differential isotopic labeling of peptides from different samples. Labeled peptides are isobaric and quantification is based on reporter ions in MS/MS spectra.[7][8][9]Quantification is based on the signal intensity of unlabeled peptides (peak area) or the number of spectral counts.[7][9][10]
Multiplexing Primarily single-sample analysis unless combined with other techniques.High multiplexing capabilities (e.g., TMTpro™ allows for up to 18-plex).[7]No inherent multiplexing limit during sample preparation.
Quantification Relative quantification based on fluorescence intensity (pre-MS) or MS1 signal intensity of the labeled peptide.Highly accurate relative quantification based on reporter ion intensities in MS/MS spectra.[7][9]Less precise than label-based methods; susceptible to variations in sample preparation and instrument performance.[7][9]
Protein ID The large fluorescent tag may interfere with peptide fragmentation and slightly reduce the number of protein identifications.No significant impact on protein identification.Generally provides the highest number of protein identifications as there is no chemical modification to interfere with analysis.[9]
Workflow Multi-step workflow involving protein labeling, click chemistry (optional), and sample preparation for MS.Multi-step workflow including protein digestion, peptide labeling, and sample pooling.Simpler workflow with fewer sample preparation steps.
Strengths Enables visualization of labeled proteins (fluorescence). The click chemistry handle allows for versatile downstream applications.High accuracy, precision, and multiplexing capability, reducing instrument time and experimental variability.[8]Cost-effective, simple workflow, and deepest proteome coverage for identification.[9]
Weaknesses Limited multiplexing, potential for incomplete labeling, and the fluorescent tag may affect protein fragmentation.Higher cost of reagents, potential for ratio compression, and more complex data analysis.Lower quantitative accuracy and reproducibility, requires stringent control over experimental conditions.[7][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein labeling and preparation for mass spectrometry analysis.

Protocol 1: Labeling of Proteins with this compound

This protocol is a representative procedure based on established methods for labeling proteins with amine-reactive, azide-containing linkers.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

    • Prepare fresh solutions of EDC (e.g., 100 mM in water) and NHS (e.g., 100 mM in water).

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of this compound to the protein solution.

    • Add EDC and NHS to the reaction mixture to final concentrations of 5 mM and 10 mM, respectively, to activate the carboxylic acid.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted labeling reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Tryptic Digestion of Labeled Proteins for Mass Spectrometry

Materials:

  • Labeled and purified protein

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Denaturation and Reduction:

    • To the labeled protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS.

Visualizing the Molecular Mechanism: PROTAC-Mediated Protein Degradation

As "this compound" is designed as a linker for PROTACs, understanding the ubiquitin-proteasome system is crucial. The following diagrams illustrate the experimental workflow and the biological pathway involved.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_digestion Sample Preparation for MS cluster_analysis Mass Spectrometry Protein Protein of Interest LabeledProtein Labeled Protein Protein->LabeledProtein Amine Coupling LabelingReagent N-(Azido-PEG3)-N- Fluorescein-PEG4-acid LabelingReagent->LabeledProtein Purification Size-Exclusion Chromatography/ Dialysis LabeledProtein->Purification Digestion Reduction, Alkylation, Tryptic Digestion Purification->Digestion Peptides Labeled Peptides Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for mass spectrometry analysis of proteins labeled with this compound.

PROTAC_pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (containing the linker) POI->PROTAC Ub_POI Polyubiquitinated POI E2 E2 Conjugating Enzyme E3 E3 Ubiquitin Ligase E3->PROTAC E3->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System pathway for PROTAC-mediated protein degradation.

References

Decoding the Impact of Short PEG Linkers on Fluorescent Probes: A Comparative Guide to PEG3 and PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of high-performance fluorescent probes. This guide provides an objective comparison of two commonly used short-chain polyethylene (B3416737) glycol (PEG) linkers, PEG3 and PEG4, and their impact on the performance of fluorescent probes. By examining key experimental data, this guide aims to provide the necessary insights for making informed decisions in probe design and application.

The incorporation of PEG linkers in fluorescent probes is a widely adopted strategy to enhance their physicochemical and biological properties. These flexible, hydrophilic spacers can significantly influence a probe's solubility, stability, and in vivo performance. While longer PEG chains are known to improve circulation half-life, shorter linkers like PEG3 (three ethylene (B1197577) glycol units) and PEG4 (four ethylene glycol units) are often employed to provide a balance between hydrophilicity and molecular size, minimizing potential interference with the probe's targeting moiety.

Performance Metrics: A Head-to-Head Comparison

To illustrate the subtle yet significant differences between PEG3 and PEG4 linkers, the following table summarizes key performance parameters. The data for the PEG4 linker is derived from a comparative study on antibody-indocyanine green conjugates, while the data for the PEG3 linker is extrapolated based on established principles of PEGylation and trends observed with varying PEG chain lengths.

Performance ParameterPEG3 Linker (Extrapolated)PEG4 LinkerRationale for Comparison
Lipophilicity (logP) ~0.8 - 1.00.64 ± 0.06[1]Shorter PEG chains are generally more lipophilic. The logP of PEG3 is expected to be slightly higher than that of PEG4.
Covalent Binding Efficiency Moderately High70.9%[1]Increasing PEG length can enhance hydrophilicity, potentially improving the efficiency of covalent conjugation reactions in aqueous environments.
Stability in Serum Good41.8% fluorescence increase after 1h[1]PEGylation is known to protect molecules from degradation. A slightly shorter PEG chain in PEG3 might offer marginally less shielding compared to PEG4.
In Vivo Tumor-to-Background Ratio High15.8 (Tumor-to-Negative Tumor)[1]The optimal PEG length for in vivo targeting is a balance between increased circulation time and potential steric hindrance. Shorter PEGs like PEG3 and PEG4 are often favored for smaller targeting moieties.
Fluorescence Quenching Capacity High10.2-fold[1]The distance between the fluorophore and a quenching entity (e.g., an antibody) is critical. The shorter PEG3 linker would likely result in a slightly higher quenching capacity compared to PEG4.

The Subtle Distinction: Impact on Probe Performance

The choice between a PEG3 and a PEG4 linker, while seemingly minor, can have a discernible impact on the overall performance of a fluorescent probe. The slightly higher lipophilicity of a PEG3 linker might be advantageous for applications requiring enhanced membrane permeability. Conversely, the increased hydrophilicity of a PEG4 linker could lead to improved performance in aqueous-based assays and potentially better in vivo pharmacokinetics due to reduced non-specific protein binding.[2]

The length of the PEG linker also plays a crucial role in fluorescence quenching when the probe is designed to be "activatable." A shorter linker, such as PEG3, would bring the fluorophore into closer proximity to a quenching agent, potentially leading to more efficient quenching in the "off" state and a higher signal-to-background ratio upon activation.

Visualizing the Concepts

To better illustrate the components and workflows discussed, the following diagrams are provided.

G General Structure of a Fluorescent Probe with a PEG Linker Fluorophore Fluorophore PEG_Linker PEG Linker (PEG3 or PEG4) Fluorophore->PEG_Linker Covalent Bond Targeting_Moiety Targeting Moiety (e.g., Antibody, Peptide) PEG_Linker->Targeting_Moiety Covalent Bond

Caption: A diagram illustrating the basic components of a fluorescent probe.

G Experimental Workflow for Comparing Fluorescent Probes cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis_PEG3 Synthesize Probe with PEG3 Linker Lipophilicity Measure Lipophilicity (logP) Synthesis_PEG3->Lipophilicity Synthesis_PEG4 Synthesize Probe with PEG4 Linker Synthesis_PEG4->Lipophilicity Quantum_Yield Determine Quantum Yield Lipophilicity->Quantum_Yield Stability Assess Stability in Serum Quantum_Yield->Stability Binding_Assay Binding Affinity Assay Stability->Binding_Assay Cellular_Imaging Cellular Imaging Binding_Assay->Cellular_Imaging Animal_Model Administer to Animal Model Cellular_Imaging->Animal_Model Imaging Fluorescence Imaging Animal_Model->Imaging Biodistribution Biodistribution Analysis Imaging->Biodistribution

Caption: A flowchart outlining the key steps in comparing fluorescent probes.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Synthesis of Fluorescent Probes with PEG3 and PEG4 Linkers

This protocol outlines a general strategy for synthesizing fluorescent probes using commercially available building blocks.

Materials:

  • Fluorophore with a reactive group (e.g., NHS ester)

  • Heterobifunctional PEG3 linker (e.g., Amine-PEG3-COOH)

  • Heterobifunctional PEG4 linker (e.g., Amine-PEG4-COOH)

  • Targeting moiety with a reactive group (e.g., a primary amine)

  • Coupling agents (e.g., EDC, NHS)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Activate the Carboxyl Group of the PEG Linker: Dissolve the Amine-PEG-COOH linker in anhydrous DMF. Add EDC and NHS in a slight molar excess and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • Conjugate Fluorophore to PEG Linker: In a separate reaction, dissolve the amine-containing targeting moiety in an appropriate buffer (e.g., PBS, pH 7.4). Add the activated PEG-linker solution to the targeting moiety solution and stir at room temperature for 2-4 hours.

  • Conjugate Fluorophore to the PEG-Targeting Moiety Conjugate: Add the NHS-ester activated fluorophore to the reaction mixture and stir overnight at 4°C, protected from light.

  • Purification: Purify the final fluorescent probe conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted components.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Measurement of Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a common measure of lipophilicity.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Fluorescent probe

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in either the aqueous or organic phase.

  • Mix equal volumes of the n-octanol and water phases in a centrifuge tube.

  • Add a known amount of the fluorescent probe stock solution to the biphasic system.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and water layers.

  • Measure the absorbance of the probe in each phase using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

  • Calculate the concentration of the probe in each phase using a standard curve.

  • The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[3][4][5][6][7]

Materials:

Procedure:

  • Prepare a series of dilutions of both the fluorescent probe and the quantum yield standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, using the same excitation wavelength as in the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where 'Slope' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.

Assessment of Probe Stability in Serum

This assay evaluates the stability of the fluorescent probe in a biologically relevant medium.

Materials:

  • Fluorescent probe

  • Fetal bovine serum (FBS) or human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Spectrofluorometer

Procedure:

  • Prepare solutions of the fluorescent probe in both PBS and serum at a fixed concentration.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of each solution.

  • Measure the fluorescence intensity of each aliquot using a spectrofluorometer.

  • Plot the fluorescence intensity as a function of incubation time. A decrease in fluorescence intensity over time in the serum sample compared to the PBS control indicates degradation of the probe.

By carefully considering the subtle differences in the properties of PEG3 and PEG4 linkers and by employing rigorous experimental validation, researchers can optimize the design of their fluorescent probes for enhanced performance in a wide range of applications.

References

A Head-to-Head Comparison: N-(Azido-PEG3)-N-Fluorescein-PEG4-acid vs. NHS-fluorescein for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of biological research and drug development, the precise and efficient labeling of biomolecules is paramount. For decades, NHS-fluorescein has been a workhorse for fluorescently tagging proteins and other amine-containing molecules. However, the emergence of advanced bioconjugation techniques has introduced novel reagents that offer significant advantages in terms of specificity, stability, and versatility. This guide provides an in-depth comparison of the traditional NHS-fluorescein with the more advanced "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid," supported by established chemical principles and experimental data from related systems.

Executive Summary

This compound represents a new generation of labeling reagents, offering a dual-mode conjugation capability coupled with the benefits of a polyethylene (B3416737) glycol (PEG) spacer. Its azide (B81097) group allows for highly specific "click chemistry" reactions, while the carboxylic acid can be activated to react with primary amines, similar to NHS esters. This provides researchers with greater control over the labeling process and the properties of the final conjugate. In contrast, NHS-fluorescein , while simple to use, suffers from limitations related to its reactivity, specificity, and the potential for altering the physicochemical properties of the labeled biomolecule.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of both reagents, drawing upon established data for their respective reactive chemistries and structural features.

FeatureThis compoundNHS-fluoresceinSupporting Rationale
Specificity High (Click Chemistry); Moderate (Amine Coupling)Moderate (Reacts with all primary amines)Click chemistry is bioorthogonal, targeting only alkyne groups.[1][2] NHS esters react with any accessible primary amine (e.g., lysine (B10760008) residues, N-terminus), which can be numerous on a protein surface.[3]
Reaction pH Wide range (pH 4-11 for Click Chemistry)Narrow range (pH 7-9)Click chemistry is largely pH-insensitive, offering greater flexibility.[4] NHS ester hydrolysis increases significantly at higher pH, reducing labeling efficiency.
Stability of Linkage High (Stable triazole or amide bond)High (Stable amide bond)Both methods form stable covalent bonds. The triazole ring formed from click chemistry is exceptionally stable.
Solubility High in aqueous buffersModerateThe hydrophilic PEG linker significantly enhances the water solubility of the reagent and the resulting conjugate.[5][6]
Steric Hindrance ReducedCan be significantThe flexible PEG spacer minimizes steric hindrance, allowing for better access of the labeled molecule to its binding partners.[5]
Immunogenicity ReducedPotential for inducing an immune responseThe PEG linker can shield the labeled biomolecule from the immune system.[5][6]
Background Signal Potentially lowerCan be higherThe high specificity of click chemistry can lead to lower non-specific binding and background fluorescence.
Versatility High (Dual reactivity)Moderate (Amine-reactive only)Can be used for either click chemistry or amine coupling, enabling more complex experimental designs.

Experimental Methodologies

Protocol 1: Labeling of a Protein with this compound via Amine Coupling

This protocol describes the labeling of a protein's primary amines using the carboxylic acid moiety of "this compound" after activation.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in DMSO or DMF to prepare a stock solution.

    • In a separate tube, add a 10-20 fold molar excess of EDC and Sulfo-NHS to the this compound in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Labeling Reaction:

    • Add the activated this compound solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add Quenching Buffer to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Remove excess, unreacted dye using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 494 nm (for fluorescein).

Protocol 2: Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the labeling of a protein that has been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-modified protein (in a suitable buffer)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Labeling Reaction:

    • To the alkyne-modified protein solution, add the this compound.

    • Add the THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. A typical final concentration is 1 mM CuSO₄, 5 mM sodium ascorbate, and 5 mM THPTA.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Remove excess dye and catalyst components using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) as described in Protocol 1.

Protocol 3: Standard Protein Labeling with NHS-fluorescein

Materials:

  • Protein to be labeled (in amine-free buffer, pH 7-9)

  • NHS-fluorescein

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a pH between 7 and 9.

  • Labeling Reaction:

    • Dissolve NHS-fluorescein in DMSO or DMF immediately before use.

    • Add a 10-20 fold molar excess of the NHS-fluorescein solution to the protein solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Quenching and Purification: Follow steps 4 and 5 from Protocol 1.

  • Characterization: Determine the degree of labeling (DOL) as described in Protocol 1.

Visualizing the Chemistry: Reaction Pathways

The distinct reaction mechanisms of "this compound" and "NHS-fluorescein" are illustrated below.

G cluster_0 This compound Labeling Pathways cluster_0a Amine Coupling cluster_0b Click Chemistry cluster_1 NHS-fluorescein Labeling Pathway AzidoPEGCOOH N-(Azido-PEG3)-N- Fluorescein-PEG4-acid ActivatedEster Activated NHS Ester AzidoPEGCOOH->ActivatedEster + EDC, Sulfo-NHS LabeledProtein_A Fluorescein-PEG-CO-NH-Protein ActivatedEster->LabeledProtein_A + Protein-NH2 - NHS ProteinNH2_A Protein-NH2 AzidoPEGCOOH_B N-(Azido-PEG3)-N- Fluorescein-PEG4-acid LabeledProtein_B Fluorescein-PEG-Triazole-Protein AzidoPEGCOOH_B->LabeledProtein_B + Cu(I) catalyst AlkyneProtein Alkyne-Modified Protein NHSF NHS-fluorescein LabeledProtein_C Fluorescein-CO-NH-Protein NHSF->LabeledProtein_C + Protein-NH2 - NHS ProteinNH2_C Protein-NH2

Caption: Reaction pathways for labeling proteins.

Logical Workflow for Choosing a Labeling Reagent

The decision of which fluorescein (B123965) derivative to use depends on the specific experimental requirements. The following diagram illustrates a logical workflow for selecting the appropriate reagent.

G Start Start: Choose a Fluorescein Labeling Reagent SiteSpecific Is site-specific labeling required? Start->SiteSpecific PreModified Is the protein already alkyne-modified? SiteSpecific->PreModified Yes SolubilityStability Are enhanced solubility and stability of the conjugate critical? SiteSpecific->SolubilityStability No UseAzidoPEG_Click Use this compound (Click Chemistry) PreModified->UseAzidoPEG_Click Yes UseAzidoPEG_Amine Use this compound (Amine Coupling) PreModified->UseAzidoPEG_Amine No (but desire PEG benefits) SolubilityStability->UseAzidoPEG_Amine Yes UseNHSF Use NHS-fluorescein SolubilityStability->UseNHSF No

Caption: Decision tree for selecting a labeling reagent.

Conclusion

While NHS-fluorescein remains a viable option for straightforward amine labeling, This compound offers a significantly more advanced and versatile solution for modern bioconjugation challenges. Its dual-mode reactivity, combined with the advantageous properties of the PEG linker, provides researchers with enhanced specificity, improved conjugate stability and solubility, and greater experimental flexibility. For applications demanding high precision, such as in the development of antibody-drug conjugates, targeted drug delivery systems, and advanced cellular imaging, the superior performance characteristics of "this compound" make it the clear choice over its traditional NHS-ester counterpart. The ability to employ bioorthogonal click chemistry, in particular, opens up new possibilities for labeling in complex biological environments with minimal off-target effects.

References

Alternative methods to fluorescently label proteins without click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to fluorescently label proteins without employing click chemistry, a variety of powerful techniques are available. These methods offer diverse strategies for attaching fluorescent probes to proteins of interest, each with its own set of advantages and limitations. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Comparison of Alternative Fluorescent Protein Labeling Methods

The following table summarizes the key quantitative parameters for several popular non-click chemistry labeling methods.

MethodTag/SiteLabeling PrincipleTag Size (kDa)Labeling SpeedLabeling EfficiencySpecificityKey AdvantagesKey Disadvantages
Self-Labeling Tags
SNAP-tagGenetically encoded tagCovalent reaction between the tag and a benzylguanine (BG) substrate.[1]~20Fast (k_app ≈ 10^4–10^5 M⁻¹s⁻¹)[2][3]High (>90%)HighOrthogonal labeling with CLIP-tag, wide range of fluorescent ligands available.[1]Tag may affect protein function; requires substrate synthesis/purchase.
HaloTagGenetically encoded tagCovalent reaction between the tag and a chloroalkane linker.[1]~33Very Fast (k_app up to 10^6 M⁻¹s⁻¹)[2][3]High (>90%)HighFast kinetics, good performance with far-red dyes.[4]Larger tag size compared to SNAP/CLIP; potential for non-specific binding of some ligands.[4]
CLIP-tagGenetically encoded tagCovalent reaction between the tag and a benzylcytosine (BC) substrate.[1]~20Fast (similar to SNAP-tag)High (>90%)HighOrthogonal to SNAP-tag for dual labeling.[1]Fewer commercially available ligands compared to SNAP-tag.
Enzymatic Labeling
Sortase AC-terminal LPXTG motif or N-terminal GlycineTranspeptidation reaction catalyzed by Sortase A.[5]5 amino acid motifModerate (minutes to hours)[6]Variable (can be >90% with optimized conditions and engineered sortases)[5]HighSite-specific labeling at N- or C-terminus; small recognition motif.[5]Requires purified enzyme; reaction is reversible (can be overcome with mutants/depsipeptide substrates).[6]
Biotin (B1667282) Ligase (BirA)15-amino acid AviTagSite-specific biotinylation of a lysine (B10760008) within the AviTag, followed by fluorescent streptavidin binding.[7]~1.7Fast (minutes)[7]High (>90%)HighHighly specific enzymatic reaction; strong biotin-streptavidin interaction.[7]Indirect labeling; streptavidin is a tetramer which can cause cross-linking.
Phosphopantetheinyl Transferase (PPTase)11-12 amino acid peptide tag (e.g., S6, ybbR)Covalent modification of a serine residue within the tag with a fluorescently labeled Coenzyme A derivative.[8][9]~1.2-1.5Fast (15-30 minutes)[8][9]VariableModerateSmall tag size; fast labeling kinetics.[8][9]Potential for significant non-specific labeling by CoA-dye conjugates.[8][10][11]
Unnatural Amino Acid (UAA) Incorporation
Staudinger LigationGenetically encoded UAA with an azide (B81097) groupReaction between the azide group on the UAA and a phosphine-containing fluorescent probe.[12][13]Single amino acidSlow (hours) (k ≈ 10⁻³ M⁻¹s⁻¹)[12]Moderate to High (can reach ~70%)HighMinimal perturbation to the protein; precise site-specific labeling.[12]Requires genetic code expansion; slower kinetics compared to other methods.[12]
Direct Chemical Labeling
Cysteine LabelingNative or engineered cysteine residuesMichael addition reaction with maleimide-functionalized dyes.N/AFast (minutes to hours)VariableLow to ModerateNo genetic modification required if accessible cysteines are present.Can lead to off-target labeling of other nucleophilic residues; potential for retro-Michael reaction (instability).[14][15]
Lysine LabelingNative lysine residuesReaction with N-hydroxysuccinimide (NHS) ester-functionalized dyes.N/AFast (minutes to hours)VariableLowNo genetic modification required.Low specificity due to the abundance of lysine residues on the protein surface; can lead to a heterogeneous population of labeled proteins.[16]
Fluorescent Proteins
GFP, mCherry, etc.Genetically fused to the protein of interestAutocatalytic formation of a chromophore within the protein barrel.~27N/A (maturation time varies)N/AHighGenetically encoded, no external labeling step required; suitable for live-cell imaging.Large tag size can affect protein function; generally lower brightness and photostability than organic dyes.[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Self-Labeling with SNAP-tag in Live Mammalian Cells

This protocol describes the fluorescent labeling of a SNAP-tag fusion protein expressed in live mammalian cells.

Materials:

  • Mammalian cells expressing the SNAP-tag fusion protein of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) from a commercial supplier.

  • Anhydrous DMSO.

  • Live-cell imaging medium (e.g., FluoroBrite DMEM).

  • Confocal microscope.

Procedure:

  • Cell Culture: Plate cells expressing the SNAP-tag fusion protein on a glass-bottom dish suitable for microscopy and grow to 50-70% confluency.

  • Substrate Preparation: Prepare a 1 mM stock solution of the SNAP-tag substrate in anhydrous DMSO.

  • Labeling: Dilute the SNAP-tag substrate stock solution to a final concentration of 1-5 µM in pre-warmed complete cell culture medium. Remove the existing medium from the cells and add the labeling medium.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. Each wash should be for 5 minutes to remove unbound substrate.

  • Imaging: Replace the final wash with pre-warmed live-cell imaging medium and image the cells using a confocal microscope with the appropriate filter set for the chosen fluorophore.

Enzymatic Labeling using Sortase A (in vitro)

This protocol outlines the in vitro labeling of a protein of interest (POI) containing a C-terminal LPETG motif with a fluorescently labeled peptide containing an N-terminal oligoglycine sequence.

Materials:

  • Purified POI with a C-terminal LPETG-His6 tag.

  • Purified, engineered Sortase A enzyme (e.g., pentamutant SrtA).

  • Fluorescently labeled peptide with an N-terminal GGG motif (e.g., (G)₃-K-FITC).

  • Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • SDS-PAGE analysis equipment.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the POI-LPETG-His6 (final concentration 10 µM), the fluorescent GGG-peptide (final concentration 100 µM), and Sortase A (final concentration 1-5 µM) in the sortase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature (or 37°C for faster reaction) for 1-4 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE. The labeled protein will show a shift in molecular weight and will be fluorescent under UV light.

  • Purification (Optional): The labeled protein can be purified from the reaction mixture using Ni-NTA affinity chromatography to remove the His-tagged Sortase A and any unreacted POI.

Unnatural Amino Acid Incorporation and Staudinger Ligation

This protocol describes the site-specific labeling of a protein containing the unnatural amino acid p-azidophenylalanine (AzF) with a phosphine-conjugated fluorescent dye.

Materials:

  • Mammalian cells.

  • Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.

  • Expression plasmid for the evolved aminoacyl-tRNA synthetase/tRNA pair for AzF.

  • p-Azidophenylalanine (AzF).

  • Phosphine-conjugated fluorescent dye (e.g., phosphine-TAMRA).

  • Transfection reagent.

  • Cell lysis buffer.

  • SDS-PAGE analysis equipment.

Procedure:

  • Transfection: Co-transfect the mammalian cells with the two expression plasmids using a suitable transfection reagent.

  • UAA Incorporation: Culture the transfected cells in a medium supplemented with 1 mM AzF for 24-48 hours to allow for expression and incorporation of the UAA into the protein of interest.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.

  • Staudinger Ligation: Add the phosphine-conjugated fluorescent dye to the cell lysate at a final concentration of 100-200 µM.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle shaking.

  • Analysis: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

Visualizations

The following diagrams illustrate the workflows of the described labeling methods.

Self_Labeling_Tags cluster_Genetic_Modification Genetic Modification cluster_Expression Expression in Cells cluster_Labeling Labeling POI Protein of Interest (POI) Gene Tag Self-Labeling Tag Gene (e.g., SNAP, Halo) POI->Tag Fusion FusionProtein POI-Tag Fusion Protein LabeledProtein Fluorescently Labeled POI FusionProtein->LabeledProtein Covalent Bond Formation FluorescentLigand Fluorescent Ligand FluorescentLigand->LabeledProtein

Workflow for Self-Labeling Tags.

Enzymatic_Labeling cluster_Components Reaction Components cluster_Reaction Enzymatic Reaction POI_Tag POI with Recognition Tag (e.g., LPETG) LabeledProtein Fluorescently Labeled POI POI_Tag->LabeledProtein FluorescentProbe Fluorescent Probe with Handle (e.g., GGG-Dye) FluorescentProbe->LabeledProtein Enzyme Labeling Enzyme (e.g., Sortase A) Enzyme->LabeledProtein Catalysis

Workflow for Enzymatic Labeling.

UAA_Incorporation cluster_Genetic_Engineering Genetic Engineering cluster_Expression Expression in Cells cluster_Labeling Bioorthogonal Labeling POI_TAG POI Gene with Amber Codon (TAG) POI_UAA POI with Incorporated UAA OrthogonalPair Orthogonal tRNA/aaRS Plasmid UAA Unnatural Amino Acid (UAA) with Azide UAA->POI_UAA Incorporation LabeledProtein Fluorescently Labeled POI POI_UAA->LabeledProtein Staudinger Ligation PhosphineDye Phosphine-Dye PhosphineDye->LabeledProtein

Workflow for UAA Incorporation and Staudinger Ligation.

References

A Comparative Guide to the Performance of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, cell imaging, and diagnostics, the selection of an appropriate fluorescent labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid with alternative fluorescent probes, focusing on its performance in various buffer systems. The insights and data presented herein are designed to facilitate informed decision-making for your specific research applications.

This compound is a bifunctional linker containing a fluorescein (B123965) dye for detection, an azide (B81097) group for click chemistry reactions, and a carboxylic acid for conjugation to primary amines. The incorporation of polyethylene (B3416737) glycol (PEG) linkers enhances its water solubility.[1] While specific performance data for this exact molecule is not extensively published, its behavior can be reliably inferred from the well-documented properties of its core components: the fluorescein fluorophore and the PEG linkers.

Performance in Common Buffer Systems

The fluorescence of fluorescein and its derivatives is known to be highly dependent on the pH of the surrounding medium.[2] In aqueous solutions, fluorescein exists in several ionic forms, with the dianion, prevalent at higher pH, exhibiting the strongest fluorescence.[3] As the pH decreases, protonation of the fluorescein molecule leads to a significant reduction in fluorescence intensity.[2]

This pH sensitivity is a crucial consideration when selecting a buffer system for experiments involving this compound. For optimal fluorescence signal, buffers with a neutral to alkaline pH are recommended.

Table 1: Predicted Performance of this compound in Common Biological Buffers

Buffer SystemTypical pH RangePredicted Relative Fluorescence IntensityRemarks
Phosphate-Buffered Saline (PBS)7.2 - 7.4HighOptimal for most applications requiring physiological pH.
Tris-Buffered Saline (TBS)7.4 - 8.0HighGood alternative to PBS, particularly when phosphate (B84403) may interfere with downstream applications.
MES Buffer5.5 - 6.7Moderate to LowSignificant quenching of fluorescence is expected in this acidic pH range.
Acetate Buffer3.6 - 5.6Very LowNot recommended for applications where high fluorescence output is required.

Comparison with Alternative Fluorescent Probes

To provide a broader context for selecting the right tool, the performance of this compound is compared with two popular classes of alternative fluorescent dyes: Rhodamine and Cyanine derivatives. These alternatives are often chosen for their enhanced photostability and reduced pH sensitivity.[4]

Table 2: Comparative Overview of Fluorescent Labeling Reagents

FeatureThis compound (Predicted)Rhodamine-PEG DerivativesCyanine (Cy)-PEG Derivatives
pH Sensitivity HighLowLow
Photostability ModerateHighHigh
Quantum Yield ~0.92 (in 0.1 N NaOH)[5]~0.40 - 0.95[5][6][7][8]Varies by structure
Excitation Max (nm) ~494~550~495 (Cy3), ~650 (Cy5)
Emission Max (nm) ~517~570~570 (Cy3), ~670 (Cy5)
Primary Applications Bioconjugation, Click Chemistry, Flow Cytometry, Fluorescence MicroscopyFluorescence Microscopy, FRET, Single-Molecule ImagingIn vivo Imaging, Western Blotting, Flow Cytometry

Experimental Protocols

To empirically determine the optimal buffer system for your application, the following experimental protocols are provided.

Protocol 1: Determination of pH-Dependent Fluorescence

Objective: To measure the relative fluorescence intensity of this compound in different buffer systems.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris-HCl Buffer, pH 8.0

  • MES Buffer, pH 6.0

  • Acetate Buffer, pH 5.0

  • Deionized water

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of dilutions of the stock solution in each of the different buffer systems to a final concentration of 1 µM.

  • Measure the fluorescence emission of each sample using a fluorometer with an excitation wavelength of approximately 494 nm.

  • Record the emission intensity at the peak wavelength (around 517 nm).

  • Plot the relative fluorescence intensity against the pH of the buffer.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (in DI Water) dilute_pbs Dilute in PBS (pH 7.4) stock->dilute_pbs aliquots dilute_tris Dilute in Tris (pH 8.0) stock->dilute_tris aliquots dilute_mes Dilute in MES (pH 6.0) stock->dilute_mes aliquots dilute_acetate Dilute in Acetate (pH 5.0) stock->dilute_acetate aliquots measure Measure Emission Spectra (Excitation at 494 nm) dilute_pbs->measure dilute_tris->measure dilute_mes->measure dilute_acetate->measure record Record Peak Intensity (at ~517 nm) measure->record plot Plot Intensity vs. pH record->plot

Caption: Workflow for Determining pH-Dependent Fluorescence.

Protocol 2: Measurement of Fluorescence Quantum Yield

Objective: To determine the relative fluorescence quantum yield of this compound compared to a standard.

Materials:

  • This compound

  • Fluorescein (as a standard, quantum yield ~0.92 in 0.1 M NaOH)

  • 0.1 M NaOH

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of solutions of both the sample and the fluorescein standard in 0.1 M NaOH with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (494 nm).

  • Measure the absorbance of each solution at 494 nm using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer with excitation at 494 nm.

  • Integrate the area under the emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (η_sample^2 / η_standard^2) where Φ is the quantum yield, slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent (which is the same for both in this case).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions (in 0.1 M NaOH) abs_measure Measure Absorbance (at 494 nm) prep_sample->abs_measure fluor_measure Measure Fluorescence Emission (Excitation at 494 nm) prep_sample->fluor_measure prep_standard Prepare Standard Dilutions (in 0.1 M NaOH) prep_standard->abs_measure prep_standard->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental Workflow for Quantum Yield Determination.

Signaling Pathway and Logical Relationships

The utility of this compound lies in its ability to participate in sequential or parallel conjugation strategies, as illustrated below. The azide group allows for attachment to alkyne-modified biomolecules via click chemistry, while the carboxylic acid can be activated to form a stable amide bond with primary amines.

G cluster_reagent Bifunctional Reagent cluster_pathways Conjugation Pathways cluster_products Labeled Biomolecules reagent This compound azide Azide Group reagent->azide acid Carboxylic Acid reagent->acid click Click Chemistry (with Alkyne) azide->click amide Amide Bond Formation (with Primary Amine) acid->amide product1 Fluorescently Labeled Alkyne-Biomolecule click->product1 product2 Fluorescently Labeled Amine-Biomolecule amide->product2

Caption: Conjugation pathways for the bifunctional reagent.

References

A Comparative Guide to Quantifying Protein Labeling with N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "N-(Azido-PEG3)-N-Fluorescein-PEG4-acid" with alternative fluorescent labeling reagents. We present a detailed analysis of their performance characteristics, supported by experimental data, to assist you in selecting the optimal reagent for your research needs. This document includes detailed protocols for quantifying the degree of labeling and a visual representation of the experimental workflow.

Performance Comparison of Fluorescent Labeling Reagents

The choice of a fluorescent label is critical for the success of various bio-conjugation applications, impacting sensitivity, stability, and reproducibility. "this compound" offers a versatile platform for labeling biomolecules through two distinct chemical handles: a carboxylic acid for amine coupling and an azide (B81097) group for "click chemistry." This dual functionality provides flexibility in experimental design.

Below is a quantitative comparison of key performance indicators for fluorescein-based dyes and common alternatives like Rhodamine B and Cy5.

FeatureFluorescein (B123965) (and its derivatives)Rhodamine BCy5
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~70,000~106,000~250,000
Fluorescence Quantum Yield (Φf) ~0.92 (in 0.1 M NaOH)[1]~0.31 (in water)[1]~0.20[1]
Photobleaching Quantum Yield (Φb) *~3-5 x 10⁻⁵[1]~10⁻⁶ - 10⁻⁷[1]~5 x 10⁻⁶[1]
Relative Photostability Low[1]Moderate[1]High[1]
Reactivity Amine-reactive (via NHS ester), Thiol-reactive (via maleimide), Azide for Click ChemistryPrimarily amine-reactive (e.g., as succinimidyl ester)Primarily amine-reactive (e.g., as succinimidyl ester)
pH Sensitivity Fluorescence is highly pH-dependent[2]Less pH-sensitive in the physiological range[2]Generally pH-insensitive

Note: Photophysical properties can be influenced by the local chemical environment, including solvent, pH, and conjugation to a biomolecule.

Experimental Protocols for Quantifying Degree of Labeling

Accurate determination of the fluorophore-to-protein (F/P) ratio, or degree of labeling (DOL), is essential for ensuring the quality and consistency of fluorescently labeled conjugates.[] An optimal F/P ratio maximizes the fluorescent signal without compromising the biological activity of the protein due to over-labeling.[4][5][6]

Here, we provide detailed protocols for labeling a protein with "this compound" via its two reactive groups and for subsequently determining the F/P ratio.

Protocol 1: Amine-Reactive Labeling via Carboxylic Acid

This protocol describes the conjugation of the carboxylic acid moiety of "this compound" to primary amines on a protein using EDC/NHS chemistry.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylsulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Prepare Labeling Reagent Stock Solution: Dissolve "this compound" in DMSO to a concentration of 10 mg/mL.

  • Activate Carboxylic Acid:

    • Add a 100-fold molar excess of EDC and NHS to the labeling reagent stock solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated labeling reagent to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purify Conjugate: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the protein-containing fractions.

Protocol 2: Click Chemistry Labeling via Azide Group

This protocol is for labeling an alkyne-modified protein with the azide group of "this compound" via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein (in a copper-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the alkyne-modified protein in PBS at a concentration of 1-10 mg/mL.

  • Prepare Labeling Reagent Stock Solution: Dissolve "this compound" in DMSO to a concentration of 10 mg/mL.

  • Prepare Catalyst Premix:

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

    • Mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Prepare Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • Add the labeling reagent to the protein solution at a 5-10 fold molar excess.

    • Add the catalyst premix to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purify Conjugate: Remove unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

Protocol 3: Determination of the Fluorophore-to-Protein (F/P) Ratio

This protocol uses UV-Vis spectrophotometry to determine the degree of labeling.

Materials:

  • Purified protein-dye conjugate

  • PBS (or the buffer the conjugate is in)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of fluorescein (~494 nm, A₄₉₄).

    • Use the same buffer as a blank. If the solution is too concentrated, dilute it with the buffer to bring the absorbance readings within the linear range of the spectrophotometer.

  • Calculate Protein Concentration:

    • The absorbance of fluorescein at 280 nm needs to be accounted for. A correction factor (CF) is used, which is the ratio of the absorbance at 280 nm to the absorbance at 494 nm for the free dye (CF ≈ 0.35 for fluorescein).

    • Corrected A₂₈₀ = A₂₈₀ - (A₄₉₄ x CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein x path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Fluorophore Concentration:

    • Fluorophore Concentration (M) = A₄₉₄ / (ε_dye x path length)

      • ε_dye is the molar extinction coefficient of fluorescein at 494 nm (~75,800 M⁻¹cm⁻¹).

  • Calculate F/P Ratio:

    • F/P Ratio = Fluorophore Concentration (M) / Protein Concentration (M)

Visualizing the Experimental Workflow

To provide a clear overview of the process for quantifying the degree of labeling, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_quantification Quantification Protein Protein Conjugation Conjugation Protein->Conjugation Labeling_Reagent N-(Azido-PEG3)-N- Fluorescein-PEG4-acid Labeling_Reagent->Conjugation Labeled_Protein Crude Labeled Protein Conjugation->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Unconjugated_Dye Unconjugated Dye Purification->Unconjugated_Dye Spectrophotometry UV-Vis Spectrophotometry Purified_Conjugate->Spectrophotometry Absorbance_Data A280 & A494 Spectrophotometry->Absorbance_Data Calculation F/P Ratio Calculation Absorbance_Data->Calculation Final_Result Degree of Labeling Calculation->Final_Result

Caption: Workflow for labeling and quantifying the degree of labeling.

signaling_pathway_example Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: Example signaling pathway for fluorescent labeling studies.

References

A Comparative Guide: N-(Azido-PEG3)-N-Fluorescein-PEG4-acid vs. Cyanine Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the optimal fluorescent label is a critical decision in experimental design for protein analysis. The selection directly impacts sensitivity, specificity, and the reliability of data in applications ranging from immunoassays and fluorescence microscopy to flow cytometry. This guide provides an objective comparison between a specialized, bifunctional fluorescein (B123965) derivative, N-(Azido-PEG3)-N-Fluorescein-PEG4-acid, and the broad class of Cyanine (B1664457) (Cy) dyes.

The core of this compound is fluorescein, a widely used green-emitting fluorophore.[1][2] Its unique structure incorporates two polyethylene (B3416737) glycol (PEG) linkers and two distinct reactive groups: a carboxylic acid and an azide (B81097).[3][4] The carboxylic acid allows for conventional labeling to primary amines (like lysine (B10760008) residues on proteins) after activation, typically to an N-hydroxysuccinimide (NHS) ester.[5][6] The azide group enables an alternative, bioorthogonal conjugation strategy known as "click chemistry," which facilitates highly specific and efficient labeling to molecules containing an alkyne group.[7][8][9]

Cyanine dyes, such as the popular Cy3 and Cy5, are a family of synthetic fluorophores known for their high molar extinction coefficients, photostability, and diverse spectral properties spanning the visible to near-infrared (NIR) range.[10][][12] They are commonly used for sensitive detection and multiplexing applications.[13]

Quantitative Performance Comparison

The decision between these labeling reagents often hinges on key photophysical properties. The following table summarizes critical performance metrics for fluorescein (the core of the specialized reagent) and two representative cyanine dyes, Cy3 and Cy5.

PropertyFluorescein (FITC)Cyanine 3 (Cy3)Cyanine 5 (Cy5)
Excitation Max (nm) ~495[14][15]~550[13]~650[13]
Emission Max (nm) ~519[14][15]~570[13]~670[13]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~75,000~150,000~250,000
Fluorescence Quantum Yield (Φ) ~0.93 (in 0.1 N NaOH)[16]~0.15~0.27
Brightness (ε × Φ) ~69,750~22,500~67,500
Photostability Low (Prone to photobleaching)[15]Moderate to High[17]Moderate to High[17]
pH Sensitivity High (Fluorescence decreases in acidic pH)[2]Low[]Low
Key Features Widely used, cost-effective.Bright in orange spectrum, good for FRET with Cy5.[]Bright in far-red, low autofluorescence background.

Note: Data is compiled from various sources and represents typical values. Brightness is a calculated metric for relative comparison. The performance of this compound's core fluorophore is represented by Fluorescein isothiocyanate (FITC).

Key Differentiators and Experimental Considerations

Labeling Chemistry and Versatility

This compound offers dual reactivity. The carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines on proteins, forming a stable amide bond.[4] This is a standard and robust labeling method.[5][18] The unique feature is its azide group, which allows for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition—a highly specific and efficient "click chemistry" reaction.[7][19] This bioorthogonal reaction is ideal for labeling proteins that have been metabolically or chemically modified to contain an alkyne group, without cross-reactivity to other functional groups.[8]

Cyanine dyes are most commonly supplied as NHS esters, which efficiently label primary amines at a slightly alkaline pH (8.3-8.5).[6][20] This is a straightforward and widely used method for protein conjugation.[5] While other functionalities are available, NHS ester chemistry is the most prevalent.

G cluster_0 Labeling Strategies cluster_1 This compound cluster_2 Cyanine Dyes P Target Protein F Fluorescein-PEG-Acid (Requires Activation) P->F Lysine (Amine) Cy Cy-NHS Ester P->Cy Lysine (Amine) P_Labeled_NHS Protein-Fluorescein (Amide Bond) F->P_Labeled_NHS NHS Ester Chemistry F_Azide Fluorescein-PEG-Azide P_Labeled_Click Protein-Fluorescein (Triazole Linkage) F_Azide->P_Labeled_Click Click Chemistry P_Alkyne Alkyne-Modified Protein P_Alkyne->F_Azide Alkyne Group P_Labeled_Cy Protein-Cyanine (Amide Bond) Cy->P_Labeled_Cy NHS Ester Chemistry

Figure 1. Comparison of protein labeling workflows.

Photophysical Performance

Brightness and Photostability: While fluorescein has a very high quantum yield, its lower extinction coefficient and poor photostability are significant drawbacks.[15] It is susceptible to rapid photobleaching during intense or prolonged imaging. Cyanine dyes, particularly Cy5, are significantly brighter (due to a very high extinction coefficient) and more photostable, making them superior for applications requiring high sensitivity and repeated imaging, such as confocal and super-resolution microscopy.[17][21][22]

Environmental Sensitivity: Fluorescein's fluorescence is highly sensitive to pH and is significantly quenched in acidic environments.[2] This can lead to unreliable signal quantification in experiments where pH is not strictly controlled or varies within cellular compartments. Cyanine dyes are largely insensitive to pH over the physiological range, providing more stable and reliable signals.[]

Spectral Range: this compound is limited to the green emission spectrum. The Cyanine dye family offers a wide array of options from green (Cy2) to the near-infrared (Cy7), which is a major advantage for multicolor imaging experiments to minimize spectral overlap.[13] Furthermore, dyes in the far-red and NIR spectrum (like Cy5 and Cy7) are ideal for in vivo imaging and deep-tissue applications, as they minimize signal loss from tissue autofluorescence.[]

G Start Application Need Q1 Q1 Start->Q1 High Photostability? Cy_Dyes Choose Cyanine Dyes (e.g., Cy3, Cy5) Q1->Cy_Dyes Yes Q2 Stable pH Environment? Q1->Q2 No Q2->Cy_Dyes No Q3 Multiplexing or NIR Imaging? Q2->Q3 Yes Q3->Cy_Dyes Yes Q4 Need Click Chemistry or Reduced Non-specific Binding? Q3->Q4 No Fluorescein_PEG Choose N-(Azido-PEG3)-N- Fluorescein-PEG4-acid Q4->Fluorescein_PEG Yes Q4->Fluorescein_PEG No (Consider cost)

Figure 2. Decision tree for fluorophore selection.

Role of PEG Linkers

A key advantage of this compound is the presence of hydrophilic PEG linkers. PEGylation has been shown to improve the aqueous solubility of labeled proteins and, crucially, to reduce non-specific binding to surfaces and other proteins.[23][24][25] This can lead to a significant improvement in signal-to-noise ratios, particularly in cell-based imaging and immunoassays. While some cyanine dyes are sulfonated to improve water solubility, they can still be prone to aggregation and non-specific interactions.[13] The PEG linkers on the fluorescein reagent provide a distinct advantage in assays where background noise is a concern.

Recommendations

  • Choose this compound when:

    • Orthogonal Labeling is Required: The azide handle is perfect for specifically labeling alkyne-modified proteins via click chemistry.

    • Minimizing Non-Specific Binding is Critical: The PEG linkers provide hydrophilicity and can significantly reduce background noise.[23][25]

    • The experiment involves single-color detection in a well-buffered system (stable pH).

    • Extreme photostability is not a primary concern.

  • Choose Cyanine Dyes (e.g., Cy3, Cy5) when:

    • High Photostability and Brightness are Essential: For demanding applications like single-molecule imaging, confocal microscopy, and experiments requiring long acquisition times.

    • Multicolor Imaging is Planned: The broad spectral range of the cyanine family allows for flexible panel design with minimal crosstalk.

    • The Experimental Environment has Variable pH: Their pH insensitivity ensures signal stability.[]

    • Far-Red or NIR Detection is Needed: For deep tissue or in vivo imaging, or to avoid autofluorescence from cells or tissues.

Detailed Experimental Protocols

Protocol 1: Protein Labeling via NHS Ester Chemistry

This protocol is applicable for labeling primary amines on a protein (e.g., an IgG antibody) with either a Cyanine dye NHS ester or an activated this compound.

Materials:

  • Protein (e.g., IgG antibody) at 2-5 mg/mL.

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Dye-NHS Ester (e.g., Cy5-NHS ester).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Purification Column: Gel filtration column (e.g., Sephadex G-25).

  • Storage Buffer: 1x Phosphate-Buffered Saline (PBS).

Procedure:

  • Prepare Protein Solution: Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 2.5 mg/mL.[5]

  • Prepare Dye Stock Solution: Allow the vial of Dye-NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A molar excess of 8-15 fold is common for antibodies.[6] For 1 mg of IgG (MW ~150,000 Da), this corresponds to approximately 5-10 µL of a 10 mM dye solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[18]

  • Purification: Separate the labeled protein from the unreacted free dye using a pre-equilibrated gel filtration column. Elute with 1x PBS. The first colored band to elute is the labeled protein.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum (e.g., ~650 nm for Cy5). Calculate the DOL using the Beer-Lambert law with appropriate extinction coefficients and correction factors. An optimal DOL for antibodies is typically between 2 and 10.[2]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[18]

Protocol 2: Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an azide-free buffer.

  • This compound.

  • Copper (II) Sulfate (CuSO₄).

  • Reducing Agent (e.g., Sodium Ascorbate).

  • Copper Ligand (e.g., THPTA).

  • Reaction Buffer: e.g., PBS or Tris buffer, pH 7-8.

Procedure:

  • Prepare Reagents:

    • Dissolve the azide-fluorescein dye in DMSO to create a 10 mM stock solution.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), Sodium Ascorbate (B8700270) (e.g., 500 mM in water), and the ligand (e.g., 100 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • The alkyne-modified protein (to a final concentration of 1-10 µM).

    • The azide-fluorescein dye (to a final concentration of 50-200 µM, a 10-20 fold molar excess).

    • The copper ligand (to a final concentration of 500 µM).

    • CuSO₄ (to a final concentration of 100 µM).

  • Initiate Reaction: Add the sodium ascorbate (to a final concentration of 2.5 mM) to the mixture to reduce Cu(II) to the catalytic Cu(I) species.[9] Mix gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess dye and copper catalyst using a gel filtration column or through dialysis against PBS.

  • Characterization: Confirm successful labeling via fluorescence measurement or SDS-PAGE analysis.

References

Safety Operating Guide

Essential Disposal Protocol for N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-(Azido-PEG3)-N-Fluorescein-PEG4-acid is critical to ensure laboratory safety and environmental compliance. The primary hazards associated with this compound stem from its organic azide (B81097) group, which imparts potential explosiveness and toxicity. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals on its safe handling and disposal.

Core Safety Information

Before handling, it is crucial to understand the primary hazards associated with this compound. The azide functional group dictates the most stringent safety precautions.

Hazard ClassificationPrecautionary Measures
Explosive Hazard Organic azides can be shock-sensitive and may decompose violently under friction, heat, or light. Avoid contact with heavy metals (e.g., lead, copper, silver, zinc) as this can form highly explosive metal azides.[1][2] Do not use metal spatulas or equipment.[3][4]
Toxicity Azides are highly toxic.[4] Avoid inhalation, ingestion, and skin contact. Handle exclusively within a certified chemical fume hood.
Acid Reactivity Contact with acids will produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2][4] Azide waste must be segregated from acidic waste streams.[2]
Incompatible Materials Avoid contact with heavy metals, acids, halogenated solvents (e.g., dichloromethane), carbon disulfide, bromine, and nitric acid.[1][2]
Eye Irritation The fluorescein (B123965) component can cause serious eye irritation.[5] Always wear safety goggles or a face shield.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Always wear appropriate PPE before handling the chemical or its waste. This includes:

  • A flame-resistant lab coat.

  • Chemical safety goggles and/or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • Closed-toe shoes.

Waste Collection
  • Dedicated Waste Container: Collect all waste containing this compound, including solutions, contaminated consumables (e.g., pipette tips, gloves), and rinsates, in a dedicated hazardous waste container.[6]

  • Container Material: The container must be made of non-metallic materials, such as polyethylene (B3416737) or polypropylene, to prevent the formation of explosive metal azides.[1] Ensure the cap is also non-metallic.

  • Segregation: Do not mix this waste with any other chemical waste streams, especially acidic waste or waste containing heavy metals.[2]

Labeling and Storage
  • Clear Labeling: Immediately label the waste container with a hazardous waste tag. Clearly write the full chemical name: "this compound Waste". Also, explicitly mark it as "Azide Compound Waste" to alert personnel to the specific hazards.

  • Secure Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from heat, light, and incompatible materials.[6] The storage location should be a designated satellite accumulation area for hazardous waste, preferably within a fume hood.

Spill & Decontamination Procedures
  • Small Spills: For a small spill within a chemical fume hood, cover with an absorbent, non-reactive material. Clean the area with a basic solution (pH > 9) to neutralize any potential trace amounts of hydrazoic acid, followed by a final decontamination with 70% ethanol.[3] Collect all cleanup materials in the dedicated azide waste container.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately, alert others in the vicinity, and contact your institution's Environmental Health & Safety (EHS) office.[1]

Final Disposal
  • Professional Disposal: The ultimate disposal of azide-containing waste must be handled by a licensed hazardous waste disposal contractor.

  • Institutional Guidelines: Never attempt to treat the azide waste or dispose of it down the drain.[1][6] Contact your institution's EHS office to arrange for the pickup and disposal of the waste container, ensuring you follow all internal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear Required PPE (Lab Coat, Gloves, Goggles) B Handle Compound in Chemical Fume Hood A->B C Generate Waste (Solutions, Solids, Consumables) B->C D Use Designated Non-Metallic Waste Container C->D E Segregate from Acids & Heavy Metals D->E F Label Container Clearly: 'Azide Compound Waste' E->F G Store in Cool, Dry, Secure Area (e.g., Fume Hood) F->G H Contact EHS for Pickup by Licensed Disposal Contractor G->H

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling N-(Azido-PEG3)-N-Fluorescein-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Azido-PEG3)-N-Fluorescein-PEG4-acid. The following procedures are designed to ensure safe operational handling and disposal of this chemical.

Immediate Safety and Handling Protocols

This compound is a molecule that combines a PEGylated structure with a fluorescein (B123965) dye and an azide (B81097) group. While PEG and fluorescein components are generally considered to have low toxicity, the presence of the azide functional group necessitates specific and stringent safety precautions due to its potential for explosive decomposition and toxicity.[1][2] Organic azides can be sensitive to heat, light, friction, and pressure.[1][2]

Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Use a blast shield if there is a potential for explosion, especially when working with larger quantities or concentrating the compound.[3][4]

Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when handling this compound. This includes, but is not limited to, the equipment detailed in the table below.

PPE CategoryItemMaterial/Standard SpecificationRationale
Hand Protection Double GlovesNitrile or NeopreneProvides chemical resistance. Double gloving is recommended for handling hazardous compounds.[6]
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 StandardProtects against chemical splashes and potential explosions.[7]
Body Protection Flame-Resistant Lab CoatNomex® or equivalentOffers protection against fire hazards. The lab coat should be fully buttoned.[7]
Respiratory Protection NIOSH-approved RespiratorAs needed based on risk assessmentRequired if there is a risk of aerosolization or if working outside a fume hood.[5][7]
Foot Protection Closed-toe ShoesLeather or other chemical-resistant materialProtects feet from spills.

Operational and Disposal Plans

Handling and Storage:

  • Avoid Metal: Never use metal spatulas or other metal utensils to handle or transfer the compound, as this can lead to the formation of highly explosive heavy metal azides.[1][3][4] Use plastic or ceramic spatulas instead.[4]

  • Solvent Choice: Avoid using halogenated solvents such as dichloromethane (B109758) or chloroform, as they can react with azides to form extremely unstable compounds.[1][2]

  • Storage Conditions: Store the compound in a cool, dry, and dark place, away from heat, light, and sources of ignition.[1][2][8] It should be stored separately from incompatible materials like acids and oxidizing agents.[5][8]

  • Ground Glass Joints: Exercise caution with glassware that has ground glass joints, as friction can potentially initiate the decomposition of azides.[3]

Spill Management:

  • Small Spills (in a fume hood): Absorb the spill with a non-reactive absorbent material. Clean the surface with a suitable solvent. Collect all contaminated materials in a designated hazardous waste container.[3]

  • Large Spills: Evacuate the area immediately and alert safety personnel.

Disposal Plan:

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[1][3][8]

  • Incompatible Waste: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Deactivation: For larger quantities of waste, consider chemical deactivation of the azide group to a more stable amine before disposal, following established laboratory protocols.

  • Final Disposal: All waste must be disposed of through the institution's official chemical waste program.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood handle_weigh Weigh Compound (Plastic Spatula) prep_ppe->handle_weigh Proceed to Handling prep_materials Gather Non-Metal Handling Tools handle_dissolve Dissolve in Non-Halogenated Solvent handle_reaction Perform Experiment cleanup_quench Quench/Deactivate (if necessary) handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Azide Waste cleanup_decontaminate Decontaminate Work Area cleanup_dispose Dispose via Chemical Waste Program cleanup_ppe Doff PPE Correctly

Caption: Workflow for Handling this compound.

This structured approach ensures that all necessary safety precautions are taken at each stage of the experimental process, from preparation to disposal. Adherence to these guidelines is paramount for the safety of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.